MIPS-21335
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C24H21N7O5 |
|---|---|
分子量 |
487.5 g/mol |
IUPAC 名称 |
6-amino-N-[7-methoxy-8-[(3-nitrophenyl)methoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide |
InChI |
InChI=1S/C24H21N7O5/c1-35-21-18(36-13-14-3-2-4-16(11-14)31(33)34)7-6-17-20(21)28-24(30-10-9-26-22(17)30)29-23(32)15-5-8-19(25)27-12-15/h2-8,11-12,26H,9-10,13H2,1H3,(H2,25,27) |
InChI 键 |
DQNBKAHKKULZBV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(C=C4)N)N=C21)OCC5=CC(=CC=C5)[N+](=O)[O-] |
产品来源 |
United States |
Foundational & Exploratory
MIPS-21335: A Novel Antiplatelet Agent Targeting Internal Membrane Architecture for Thrombosis Prevention
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
MIPS-21335 is a first-in-class small molecule inhibitor targeting the class II phosphoinositide 3-kinase alpha (PI3KC2α). Its mechanism of action in platelets represents a paradigm shift in antithrombotic therapy. Unlike conventional antiplatelet agents that broadly suppress platelet activation, this compound selectively disrupts the internal membrane architecture of platelets, specifically the open canalicular system (OCS). This targeted disruption impairs the ability of platelets to form stable thrombi under high shear stress conditions, characteristic of arterial thrombosis, while minimally impacting physiological hemostasis. This guide provides a comprehensive overview of the mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Targeting PI3KC2α and the Open Canalicular System
The primary molecular target of this compound in platelets is the phosphoinositide 3-kinase class II alpha isoform (PI3KC2α)[1][2]. PI3KC2α plays a crucial role in maintaining the structural integrity of the platelet's internal membrane network, the open canalicular system (OCS)[2]. The OCS is a complex network of interconnected channels that serves as a membrane reserve, facilitating rapid shape change and increasing the surface area of activated platelets.
Inhibition of PI3KC2α by this compound leads to a notable dilation and architectural disruption of the OCS[2]. This structural alteration is the cornerstone of its antithrombotic effect. The compromised OCS renders platelets stiffer and less deformable, which in turn impairs their ability to adhere to the vascular surface and to form stable aggregates, particularly under the high shear forces present in arteries[3].
Crucially, this mechanism is independent of the canonical platelet activation pathways. This compound does not significantly inhibit agonist-induced platelet aggregation or degranulation (P-selectin expression) at concentrations where it exerts its antithrombotic effects. This novel mode of action explains the observed separation between potent antithrombotic efficacy and a minimal impact on bleeding time, a significant advantage over current antiplatelet therapies.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity and efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| PI3KC2α | 7 |
| PI3KC2β | 43 |
| p110α (Class I) | 140 |
| p110β (Class I) | 386 |
| p110δ (Class I) | 742 |
Table 2: Effect of this compound on In Vitro Platelet Function
| Assay (Agonist) | This compound Concentration (µM) | Effect |
| Platelet Aggregation (Thrombin or CRP) | ≤ 10 | No significant inhibition |
| P-selectin Expression (Thrombin or CRP) | ≤ 10 | No significant inhibition |
Table 3: Efficacy of this compound in Ex Vivo and In Vivo Thrombosis Models
| Model | Species | This compound Treatment | Outcome | Reference |
| Ex Vivo Whole Blood Thrombosis Assay (Collagen-coated surface) | Human | 10 µM | Significant reduction in thrombus volume, comparable or superior to aspirin and P2Y12 antagonists, especially at high shear rates. | |
| Ex Vivo Whole Blood Thrombosis Assay (Hypercholesterolemic model) | Mouse | 0.1-10 µM | Reduced thrombosis in blood from hypercholesterolemic mice. | |
| In Vivo Electrolytic Injury Model of Thrombosis | Mouse | 1 mg/kg, i.v. | Markedly delayed and ultimately prevented occlusive thrombus formation. Showed smaller, fibrin-rich thrombi with fewer platelets. | |
| In Vivo Tail Bleeding Time Assay | Mouse | 1 mg/kg, i.v. | No significant impact on bleeding time. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Platelets
The following diagram illustrates the proposed signaling pathway affected by this compound in platelets.
Caption: Signaling pathway of this compound in platelets.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow to evaluate the antiplatelet and antithrombotic effects of this compound.
Caption: Experimental workflow for this compound evaluation.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound. These are based on standard methodologies in the field and the available information on this compound studies.
In Vitro PI3K Isoform Kinase Assays
Objective: To determine the inhibitory potency (IC₅₀) of this compound against various PI3K isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (PI3KC2α, PI3KC2β, p110α/p85α, p110β/p85α, p110δ/p85α) and the lipid substrate phosphatidylinositol (PI) are used.
-
Assay Buffer: A suitable kinase assay buffer is prepared, typically containing Tris-HCl, MgCl₂, DTT, and ATP.
-
Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The PI3K enzyme, this compound (or vehicle control), and PI substrate are incubated in the assay buffer. The reaction is initiated by the addition of [γ-³²P]ATP.
-
Reaction Termination and Product Separation: The reaction is stopped after a defined incubation period (e.g., 20 minutes at room temperature) by adding a stop solution (e.g., 1N HCl). The phosphorylated lipid product (PIP) is extracted using a chloroform/methanol mixture.
-
Quantification: The amount of ³²P-labeled PIP is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic dose-response curve.
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
Objective: To assess the effect of this compound on agonist-induced platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is drawn from healthy volunteers into tubes containing 3.2% sodium citrate. PRP is obtained by centrifugation at 200 x g for 15 minutes at room temperature. Platelet-poor plasma (PPP) is prepared by a second centrifugation of the remaining blood at 2000 x g for 15 minutes. The platelet count in PRP is adjusted to 2.5 x 10⁸/mL with PPP.
-
Incubation: PRP is incubated with various concentrations of this compound or vehicle (DMSO) for 10 minutes at 37°C.
-
Aggregation Measurement: The PRP samples are placed in a light transmission aggregometer, and a baseline is established using PPP as a reference (100% aggregation). Aggregation is induced by adding a platelet agonist (e.g., thrombin at 0.05 U/mL or collagen-related peptide (CRP) at 1 µg/mL).
-
Data Recording: The change in light transmission is recorded for 5-10 minutes.
-
Data Analysis: The maximum percentage of aggregation is determined for each condition.
Ex Vivo Whole Blood Thrombosis Assay
Objective: To evaluate the effect of this compound on thrombus formation under arterial shear conditions.
Methodology:
-
Microfluidic Chamber Preparation: Polydimethylsiloxane (PDMS) microfluidic chambers with a defined geometry are coated with type I collagen (100 µg/mL) overnight at 4°C and then blocked with bovine serum albumin.
-
Blood Collection and Treatment: Whole blood is drawn into hirudin- or citrate-containing tubes. The blood is incubated with this compound (e.g., 10 µM) or vehicle for 10 minutes at 37°C. Platelets are labeled with a fluorescent dye (e.g., Calcein AM).
-
Perfusion: The treated whole blood is perfused through the collagen-coated microfluidic chamber at a defined arterial shear rate (e.g., 1800 s⁻¹) using a syringe pump for a specified duration (e.g., 10 minutes).
-
Imaging: Platelet adhesion and thrombus formation are visualized in real-time using fluorescence microscopy. Z-stack images are captured at multiple positions.
-
Data Analysis: The total thrombus volume is quantified from the 3D reconstructed images using image analysis software (e.g., ImageJ).
In Vivo Electrolytic Injury Model of Thrombosis
Objective: To assess the antithrombotic efficacy of this compound in a mouse model of arterial thrombosis.
Methodology:
-
Animal Preparation: Male C57BL/6 mice are anesthetized. The carotid artery is surgically exposed.
-
Drug Administration: this compound (e.g., 1 mg/kg) or vehicle is administered intravenously via the tail vein 10 minutes prior to injury.
-
Thrombus Induction: A fine electrode is placed on the adventitial surface of the carotid artery. A constant electrical current (e.g., 250 µA) is applied for a set duration (e.g., 5 minutes) to induce endothelial injury and initiate thrombosis.
-
Blood Flow Monitoring: Blood flow in the carotid artery is monitored continuously using a Doppler flow probe.
-
Data Analysis: The primary endpoint is the time to stable vessel occlusion (cessation of blood flow). The size and composition of the thrombus can also be analyzed histologically post-mortem.
Conclusion
This compound represents a promising novel antithrombotic agent with a unique mechanism of action. By targeting the structural integrity of the platelet's internal membrane system, it effectively uncouples antithrombotic efficacy from a significant bleeding risk. This in-depth guide provides the foundational knowledge for researchers and drug development professionals to understand and further investigate this exciting new class of antiplatelet therapy. The detailed protocols and visualized pathways offer a framework for future studies aimed at translating the potential of this compound into clinical practice.
References
The Role of PI3KC2α in Arterial Thrombosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Phosphoinositide 3-kinase Class II Alpha (PI3KC2α) in the complex mechanisms of arterial thrombosis. Shifting the paradigm from conventional platelet activation pathways, this document elucidates the unique function of PI3KC2α in maintaining platelet membrane integrity and its emergence as a promising target for novel antithrombotic therapies.
Executive Summary
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases critical to various cellular functions. While Class I PI3Ks are well-established mediators of agonist-induced platelet activation, the Class II isoform, PI3KC2α, operates through a distinct mechanism. Emerging evidence, detailed herein, demonstrates that PI3KC2α is essential for maintaining the structural integrity of the platelet's internal membrane system. Its inhibition or genetic deficiency leads to impaired thrombus stability under arterial shear stress, a phenomenon largely independent of canonical platelet activation pathways. This unique mode of action positions PI3KC2α as a compelling target for the development of antithrombotic agents with a potentially wider therapeutic window and a reduced risk of bleeding compared to conventional antiplatelet drugs.
The Unique Mechanism of PI3KC2α in Platelets
Unlike Class I PI3Ks, which are acutely activated by platelet agonists to produce phosphatidylinositol (3,4,5)-trisphosphate (PIP3), PI3KC2α is responsible for maintaining a basal, "housekeeping" pool of phosphatidylinositol 3-phosphate (PI3P) in resting platelets. This basal PI3P pool is crucial for the proper organization and stabilization of the platelet's membrane skeleton.
Maintenance of Platelet Membrane Architecture
PI3KC2α-derived PI3P is instrumental in the correct localization of key membrane skeleton proteins, including β-spectrin, filamin, myosin IIA, and moesin.[1] These proteins form a network that supports the plasma membrane and the open canalicular system (OCS), a complex network of internal membrane channels that provides a reserve surface area for platelet shape change upon activation.
Genetic or pharmacological inhibition of PI3KC2α disrupts this delicate architecture, leading to a dilated and disorganized OCS.[2][3] This structural defect results in platelets that are more rigid and less able to form normal filopodia upon stimulation.[1][4]
Signaling Pathway
The primary role of PI3KC2α in this context is not through a dynamic signaling cascade but rather through the constant maintenance of a specific lipid environment necessary for structural protein localization.
Impact on Arterial Thrombosis
The structural defects arising from PI3KC2α deficiency have profound consequences for arterial thrombus formation, particularly under the high shear stress conditions characteristic of arteries.
While the initiation of platelet adhesion may be accelerated, the resulting thrombi are highly unstable and prone to embolization. This leads to a significant delay in the time to form an occlusive thrombus in vivo. Importantly, this antithrombotic effect is achieved with minimal impact on hemostasis, as evidenced by normal tail bleeding times in mouse models.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on PI3KC2α in arterial thrombosis.
| Parameter | Mouse Model | Observation | Reference |
| Basal PI3P Levels | Heterozygous kinase-dead PI3K-C2α | 29.7% ± 3.3% decrease (mass assay) | |
| Heterozygous kinase-dead PI3K-C2α | 40.3% ± 3.3% decrease (immunofluorescence) | ||
| In Vivo Thrombosis | shRNA-mediated PI3KC2α knockdown | Significantly increased time to first occlusion | |
| shRNA-mediated PI3KC2α knockdown | Increased number of reperfusion events | ||
| Heterozygous kinase-dead PI3K-C2α | Delayed time of arterial occlusion | ||
| Thrombus Volume | ApoE-/- (hypercholesterolemic) | 1.5-fold increase vs. wild-type | |
| ApoE-/- with PI3KC2α deficiency | Significantly reduced thrombus volume |
Table 1: Effects of PI3KC2α Deficiency in Mouse Models.
| Compound | PI3KC2α IC50 | PI3KC2β IC50 | p110α IC50 | p110β IC50 | p110δ IC50 | Reference |
| MIPS-21335 | 7 nM | 43 nM | 140 nM | 386 nM | 742 nM |
Table 2: Inhibitor Specificity (IC50 Values).
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the role of PI3KC2α.
Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model
This widely used in vivo model assesses arterial thrombosis by inducing endothelial injury.
Protocol Outline:
-
Anesthetize an 8-12 week old C57BL/6 mouse (e.g., with ketamine/xylazine).
-
Surgically expose the common carotid artery, carefully dissecting it from surrounding tissue.
-
Place a small piece of filter paper (e.g., 1x2 mm) saturated with a specific concentration of FeCl3 solution (e.g., 5-10%) onto the adventitial surface of the artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and rinse the area with saline.
-
Monitor blood flow in the artery using a Doppler flow probe to determine the time to vessel occlusion and the stability of the thrombus (presence of reperfusion events).
Ex Vivo Whole Blood Thrombosis Assay under Shear
This assay mimics arterial blood flow conditions to study thrombus formation on a thrombogenic surface.
Protocol Outline:
-
Coat a microfluidic slide or parallel-plate flow chamber with a thrombogenic substrate (e.g., collagen).
-
Draw whole blood from the subject (human or animal) into an anticoagulant (e.g., hirudin).
-
Perfuse the whole blood through the chamber at a defined arterial shear rate (e.g., 1000-1800 s-1).
-
Visualize and quantify thrombus formation in real-time using fluorescence microscopy (platelets can be pre-labeled with a fluorescent dye).
-
Analyze parameters such as surface area coverage, thrombus volume, and stability.
Platelet Ultrastructure Analysis by Transmission Electron Microscopy (TEM)
TEM is the gold standard for visualizing the internal structure of platelets, including the OCS.
Protocol Outline:
-
Isolate platelets from whole blood and prepare platelet-rich plasma (PRP).
-
Fix the platelets, typically with a glutaraldehyde-based fixative.
-
Perform post-fixation with osmium tetroxide.
-
Dehydrate the sample through a graded series of ethanol concentrations.
-
Embed the platelet pellet in resin.
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Stain the sections with heavy metals (e.g., uranyl acetate and lead citrate) to enhance contrast.
-
Image the sections using a transmission electron microscope.
Therapeutic Implications and Future Directions
The distinct mechanism of PI3KC2α, which focuses on the structural integrity of platelets rather than their acute activation, presents a significant opportunity for drug development. Inhibitors of PI3KC2α could offer a potent antithrombotic effect while minimizing the bleeding complications associated with current antiplatelet therapies that broadly suppress platelet function.
The development of selective PI3KC2α inhibitors, such as this compound, is a crucial step towards realizing this therapeutic potential. Further research is warranted to fully elucidate the downstream effectors of the PI3KC2α-maintained PI3P pool and to explore the efficacy and safety of targeting this kinase in clinical settings, particularly in high-risk patient populations such as those with hypercholesterolemia. The continued investigation into the role of PI3KC2α promises to open new avenues for the prevention and treatment of arterial thrombosis.
References
MIPS-21335: A Selective PI3KC2α Inhibitor for Antithrombotic Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MIPS-21335 is a potent and selective small molecule inhibitor of Phosphoinositide 3-kinase Class II Alpha (PI3KC2α). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, selectivity profile, and its effects in preclinical models of thrombosis. Quantitative data from key in vitro and in vivo studies are summarized in structured tables for clear comparison. Detailed experimental protocols for the primary assays used to characterize this compound are provided to facilitate study replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework for understanding the role of PI3KC2α and the therapeutic potential of its inhibition with this compound. This document is intended to serve as a core resource for researchers and drug development professionals interested in the therapeutic application of selective PI3KC2α inhibition.
Introduction to PI3KC2α and Its Role in Platelet Biology
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play crucial roles in various cellular processes, including cell signaling, proliferation, and membrane trafficking. The Class II PI3Ks, and specifically the alpha isoform (PI3KC2α), have emerged as a key regulator of platelet biology and a promising target for antithrombotic therapies.
Unlike Class I PI3Ks, which are primarily involved in agonist-induced signaling cascades, PI3KC2α has a critical role in maintaining the structural integrity of the platelet's internal membrane systems, namely the open canalicular system (OCS).[1][2][3] This internal membrane network is crucial for platelet shape change, granule release, and the formation of stable thrombi under hemodynamic shear stress.[1] Genetic and pharmacological inhibition of PI3KC2α has been shown to disrupt this internal membrane structure, leading to impaired thrombus formation without significantly affecting canonical platelet activation pathways or prolonging bleeding time, a common side effect of current antiplatelet agents.[4]
This compound has been identified as a potent and selective inhibitor of PI3KC2α, offering a valuable pharmacological tool to investigate the function of this enzyme and a potential therapeutic candidate for the prevention of arterial thrombosis.
This compound: Quantitative Data
The following tables summarize the key quantitative data characterizing the potency, selectivity, and efficacy of this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Reference(s) |
| PI3KC2α | 7 | |
| PI3KC2β | 43 | |
| p110α (Class IA) | 140 | |
| p110β (Class IA) | 386 | |
| p110δ (Class IA) | 742 |
Table 2: In Vitro and Ex Vivo Antithrombotic Effects of this compound
| Assay | Species | Conditions | This compound Concentration | Effect | Reference(s) |
| Thrombus Growth on Collagen | Human | Whole blood, 1800 s⁻¹ shear | 10 µM | Impaired platelet-dependent thrombus growth | |
| Thrombus Volume Reduction | Mouse (Hypercholesterolemic) | Whole blood | 0.1 - 10 µM | Reduced thrombosis | |
| Platelet Aggregation (Thrombin-induced) | Human | Isolated platelets | ≤ 10 µM | No significant effect | |
| Platelet Aggregation (CRP-induced) | Human | Isolated platelets | ≤ 10 µM | No significant effect | |
| P-selectin Expression (Thrombin-induced) | Human | Isolated platelets | ≤ 10 µM | No significant effect | |
| P-selectin Expression (CRP-induced) | Human | Isolated platelets | ≤ 10 µM | No significant effect |
Table 3: In Vivo Antithrombotic and Hemostatic Effects of this compound
| Animal Model | This compound Dose | Effect on Thrombosis | Effect on Bleeding Time | Reference(s) |
| Mouse (Thrombosis model) | 1 mg/kg, i.v. | Markedly delayed and prevented thrombosis | No impact | |
| Mouse | Not specified | Protected against arterial thrombosis | No impact on blood loss |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is a generalized procedure based on standard light transmission aggregometry (LTA) methods.
Objective: To assess the effect of this compound on agonist-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
This compound stock solution in DMSO.
-
Platelet agonists (e.g., Thrombin, Collagen-Related Peptide - CRP).
-
Platelet-poor plasma (PPP) for blanking.
-
Light Transmission Aggregometer.
-
Cuvettes with stir bars.
-
Pipettes and tips.
Procedure:
-
PRP Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 2000 x g for 15 minutes.
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Incubation: Pre-warm PRP aliquots to 37°C for 10 minutes. Add this compound or vehicle (DMSO) to the PRP and incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Aggregation Measurement:
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.
-
Place a cuvette with the pre-incubated PRP sample in the aggregometer to set the 0% aggregation baseline.
-
Add the platelet agonist (e.g., thrombin at a final concentration of 0.05 U/mL or CRP at 1 µg/mL) to the PRP sample.
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis: The maximum percentage of platelet aggregation is calculated from the aggregation curve. Dose-response curves can be generated to determine IC₅₀ values if an effect is observed.
Ex Vivo Whole Blood Thrombosis Assay (Microfluidic Chamber)
This protocol describes a common method for assessing thrombus formation under flow conditions.
Objective: To evaluate the effect of this compound on thrombus formation on a collagen-coated surface under arterial shear.
Materials:
-
Freshly drawn human or mouse whole blood anticoagulated with a suitable anticoagulant (e.g., heparin or PPACK).
-
This compound stock solution in DMSO.
-
Microfluidic chambers coated with type I collagen.
-
Syringe pump.
-
Fluorescence microscope equipped with a camera.
-
Fluorescently labeled antibodies against platelets (e.g., anti-CD41) and fibrin.
Procedure:
-
Blood Preparation: Incubate whole blood with this compound or vehicle (DMSO) for a specified time (e.g., 10 minutes) at 37°C. Add fluorescently labeled antibodies to the blood.
-
Perfusion: Perfuse the treated whole blood through the collagen-coated microfluidic chamber at a constant arterial shear rate (e.g., 1800 s⁻¹) using a syringe pump for a defined period (e.g., 10 minutes).
-
Imaging: Acquire real-time images or a final endpoint image of platelet and fibrin deposition on the collagen surface using fluorescence microscopy.
-
Data Analysis: Quantify the thrombus volume or surface area coverage from the acquired images using appropriate image analysis software. Compare the results between this compound-treated and vehicle-treated samples.
In Vivo Mouse Thrombosis Model
This protocol is a general representation of an in vivo thrombosis model.
Objective: To assess the antithrombotic efficacy of this compound in a living animal.
Materials:
-
Mice (specific strain as required).
-
This compound formulated for intravenous (i.v.) administration.
-
Anesthetic.
-
Surgical tools for exposing a target artery (e.g., carotid or femoral artery).
-
Thrombosis induction method (e.g., ferric chloride application or mechanical injury).
-
Intravital microscopy setup for real-time imaging of thrombus formation (optional).
-
Doppler flow probe to measure blood flow.
Procedure:
-
Animal Preparation: Anesthetize the mouse and surgically expose the target artery.
-
Drug Administration: Administer this compound (e.g., 1 mg/kg) or vehicle intravenously a set time before inducing thrombosis (e.g., 10 minutes).
-
Thrombosis Induction: Induce thrombosis by applying a filter paper saturated with ferric chloride to the arterial surface for a specific duration or by inflicting a controlled mechanical injury.
-
Thrombus Formation Monitoring: Monitor thrombus formation in real-time using intravital microscopy or measure the time to vessel occlusion using a Doppler flow probe.
-
Data Analysis: Compare the time to occlusion or the size of the formed thrombus between this compound-treated and vehicle-treated groups.
Mouse Tail Bleeding Time Assay
This protocol outlines the standard procedure for assessing bleeding time in mice.
Objective: To determine the effect of this compound on hemostasis.
Materials:
-
Mice.
-
This compound formulated for administration.
-
Anesthetic (optional, depending on the protocol).
-
Scalpel or sharp blade.
-
Filter paper.
-
37°C saline solution.
-
Timer.
Procedure:
-
Drug Administration: Administer this compound or vehicle to the mice at the desired dose and route.
-
Tail Transection: After a specified time post-administration, transect the distal 3 mm of the mouse's tail.
-
Bleeding Measurement: Immediately immerse the tail in 37°C saline and start the timer. Alternatively, gently blot the tail with filter paper every 30 seconds until bleeding stops.
-
Endpoint: The bleeding time is the time taken for the bleeding to cease completely (no re-bleeding for at least 2 minutes). A cutoff time (e.g., 15-20 minutes) is typically set.
-
Data Analysis: Compare the bleeding times between the this compound-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to PI3KC2α function and the experimental evaluation of this compound.
PI3KC2α Signaling in Platelets and Endothelial Cells
Caption: PI3KC2α's dual roles in platelet membrane integrity and endothelial cell endocytosis.
Experimental Workflow for this compound Characterization
Caption: A typical workflow for the preclinical characterization of this compound.
Conclusion
This compound is a valuable research tool for elucidating the physiological and pathological roles of PI3KC2α. Its high selectivity and potent antithrombotic activity, coupled with a favorable safety profile in preclinical models, underscore its potential as a novel antiplatelet agent. The unique mechanism of action, which involves disrupting the internal membrane structure of platelets rather than inhibiting canonical activation pathways, represents a paradigm shift in antithrombotic therapy. Further investigation and development of this compound and other selective PI3KC2α inhibitors are warranted to translate these promising preclinical findings into clinical benefits for patients at risk of thrombotic diseases.
References
- 1. The class II PI 3-kinase, PI3KC2α, links platelet internal membrane structure to shear-dependent adhesive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. The PI 3-kinase PI3KC2α regulates mouse platelet membrane structure and function independently of membrane lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Discovery and Development of MIPS-21335: A Novel Antithrombotic Agent Targeting PI3KC2α
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MIPS-21335 is a potent and selective small molecule inhibitor of the class II phosphoinositide 3-kinase C2α (PI3KC2α). Its development represents a novel approach to antithrombotic therapy, targeting the structural integrity of platelets rather than canonical activation pathways. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development in this area.
Introduction
Cardiovascular diseases, particularly those involving thrombotic events such as myocardial infarction and stroke, remain a leading cause of mortality worldwide. Current antiplatelet therapies, while effective, are often associated with an increased risk of bleeding. This has driven the search for novel antithrombotic agents with a wider therapeutic window. The discovery of this compound stems from research identifying PI3KC2α as a key regulator of platelet membrane structure and function, offering a unique target for the development of safer and more effective antithrombotic drugs.
Discovery and Medicinal Chemistry
The development of this compound was the result of a focused medicinal chemistry effort to identify potent and selective inhibitors of PI3KC2α. This involved the synthesis and screening of a library of compounds, leading to the identification of the pteridinone scaffold as a promising starting point. Structure-activity relationship (SAR) studies were conducted to optimize the potency and selectivity of this chemical series, culminating in the discovery of this compound.
While the specific, detailed synthesis protocol for this compound is not publicly available, the general synthesis of related pteridinone derivatives has been described in the literature. These methods typically involve a multi-step process starting from commercially available precursors.
Mechanism of Action
This compound exerts its antithrombotic effect through the selective inhibition of PI3KC2α. This enzyme plays a crucial role in maintaining the integrity of the platelet's internal membrane systems. By inhibiting PI3KC2α, this compound disrupts this internal membrane structure, leading to a reduction in platelet adhesion and aggregation, particularly under high shear stress conditions characteristic of arterial thrombosis. This mechanism is distinct from conventional antiplatelet agents that target platelet activation pathways.
Signaling Pathway
The signaling pathway affected by this compound is centered on the role of PI3KC2α in regulating the platelet's membrane skeleton. Inhibition of PI3KC2α is thought to disrupt the localization and function of key cytoskeletal proteins, thereby altering platelet morphology and reducing their ability to form stable thrombi.
Caption: Signaling pathway of this compound in platelets.
Preclinical Data
The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.
In Vitro Activity
This compound has demonstrated high potency against PI3KC2α with an IC50 of 7 nM.[1] It also exhibits inhibitory activity against other related kinases, though with lower potency.[1]
| Target Kinase | IC50 (nM) |
| PI3KC2α | 7[1] |
| PI3KC2β | 43[1] |
| p110α | 140[1] |
| p110β | 386 |
| p110δ | 742 |
| Table 1: In Vitro Kinase Inhibitory Activity of this compound. |
In vitro studies using human blood have shown that this compound impairs platelet-dependent thrombus growth on a collagen surface.
In Vivo Efficacy
In vivo studies in mouse models of thrombosis have demonstrated the antithrombotic efficacy of this compound. Intravenous administration of this compound at a dose of 1 mg/kg markedly delayed and, in some cases, prevented thrombosis. Notably, this antithrombotic effect was achieved without a significant impact on bleeding time, a common side effect of current antiplatelet drugs.
| Animal Model | Dose | Effect | Bleeding Time |
| Mouse Thrombosis Model | 1 mg/kg (i.v.) | Delayed/Prevented Thrombosis | No significant impact |
| Table 2: In Vivo Efficacy of this compound. |
Studies in hypercholesterolemic mice, a model that often shows reduced efficacy of current antiplatelet agents, demonstrated that this compound effectively reduces thrombosis.
Experimental Protocols
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The inhibitory activity of this compound against PI3K isoforms is typically determined using a luminescent kinase assay such as the ADP-Glo™ Kinase Assay.
Principle: This assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing the specific PI3K enzyme, a lipid substrate (e.g., PIP2), ATP, and the test compound (this compound) at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion: A Kinase Detection Reagent is added to convert the ADP produced to ATP and to catalyze the luciferase reaction.
-
Signal Detection: The luminescence is measured using a plate reader. The IC50 values are calculated from the dose-response curves.
Platelet Aggregation Assay
Platelet aggregation in response to various agonists can be measured using light transmission aggregometry (LTA).
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Protocol Outline:
-
PRP Preparation: Whole blood is centrifuged at a low speed to obtain PRP.
-
Assay Setup: PRP is placed in an aggregometer cuvette with a stir bar and pre-warmed.
-
Inhibitor Incubation: this compound or vehicle is added to the PRP and incubated for a specific time.
-
Agonist Addition: A platelet agonist (e.g., ADP, collagen, thrombin) is added to induce aggregation.
-
Measurement: The change in light transmission is recorded over time to generate an aggregation curve.
In Vivo Thrombosis Model (Electrolytic Injury Model)
The antithrombotic effect of this compound can be evaluated in an in vivo model of thrombosis, such as the electrolytic injury model in the mouse carotid artery.
Principle: A controlled electrical current is applied to the carotid artery to induce endothelial damage and subsequent thrombus formation.
Protocol Outline:
-
Animal Preparation: A mouse is anesthetized, and the carotid artery is surgically exposed.
-
Drug Administration: this compound (e.g., 1 mg/kg) or vehicle is administered intravenously.
-
Thrombus Induction: An electrode is placed on the carotid artery, and a constant current (e.g., 250 µA) is applied for a specific duration (e.g., 15 minutes) to induce injury.
-
Blood Flow Monitoring: Blood flow in the artery is monitored using a Doppler flow probe to determine the time to vessel occlusion.
-
Histological Analysis: After the experiment, the artery can be excised for histological analysis of the thrombus.
Caption: Discovery and preclinical development workflow for this compound.
Conclusion and Future Directions
This compound is a promising novel antithrombotic agent with a unique mechanism of action that targets the structural integrity of platelets. Preclinical data have demonstrated its potency, selectivity, and efficacy in preventing thrombosis without significantly increasing bleeding risk. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to evaluate its safety and efficacy in clinical trials. The development of this compound highlights the potential of targeting non-canonical platelet functions for the development of next-generation antithrombotic therapies.
References
MIPS-21335 for Cardiovascular Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MIPS-21335, a novel small molecule inhibitor of Phosphoinositide 3-Kinase Class II Alpha (PI3KC2α), for its potential application in cardiovascular disease research, with a primary focus on its antithrombotic properties.
Introduction
This compound has emerged as a promising candidate for antiplatelet therapy. Unlike conventional antiplatelet agents that target canonical platelet activation pathways, this compound exhibits a unique mechanism of action by disrupting the internal membrane structure of platelets.[1][2] This novel approach may offer a safer and more effective strategy for the prevention of arterial thrombosis, a primary cause of myocardial infarction and ischemic stroke.
Mechanism of Action: Targeting the Platelet's Internal Architecture
This compound is a potent inhibitor of PI3KC2α.[3] Its antithrombotic effect is not derived from the inhibition of traditional platelet activation pathways but rather from the modulation of the platelet's internal membrane network, known as the open canalicular system (OCS).[1][2] The OCS is a complex network of channels that serves as a membrane reservoir, crucial for platelet shape change and spreading during thrombus formation.
Inhibition of PI3KC2α by this compound leads to a dilation of the OCS. This structural alteration is believed to be the primary driver of its antithrombotic efficacy. While the precise molecular cascade is still under investigation, studies suggest that PI3KC2α is essential for maintaining the normal structure of the OCS. Its inhibition impairs the platelet's ability to form stable adhesions, particularly under conditions of high hemodynamic shear stress, which are characteristic of arterial thrombosis.
Several regulatory proteins, including small GTPases like Rac1 and RhoA, are known to be expressed at higher levels in platelets with a well-developed OCS and are implicated in cytoskeleton and membrane dynamics. It is hypothesized that PI3KC2α may influence the localization and activity of these or other regulatory proteins to maintain the integrity of the OCS.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the proposed mechanism of action for this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound and its experimental evaluation workflow.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PI3KC2α | 7 |
| PI3KC2β | 43 |
| p110α | 140 |
| p110β | 386 |
| p110δ | 742 |
| Data sourced from MedchemExpress. |
Table 2: Preclinical Antithrombotic Efficacy of this compound
| Experimental Model | Species | This compound Dose/Concentration | Key Findings | Reference |
| Ex Vivo Whole Blood Thrombosis Assay | Human | 10 µM | Impaired platelet-dependent thrombus growth on a collagen surface. | |
| Ex Vivo Whole Blood Thrombosis Assay | Hypercholesterolemic Mice (ApoE-/-) | 0.1-10 µM | Reduced thrombosis in a dose-dependent manner. | |
| In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis | Mouse | 1 mg/kg (i.v.) | Markedly delayed and ultimately prevented thrombosis. | |
| Tail Bleeding Time Assay | Mouse | 1 mg/kg (i.v.) | No significant impact on bleeding time. |
Table 3: Comparison with Standard Antiplatelet Agent (Aspirin)
| Parameter | This compound (1 mg/kg) | Aspirin | Reference |
| Thrombosis Prevention | Effective | Effective | |
| Bleeding Time | No significant increase | Significantly prolonged | |
| Efficacy under High Shear Stress | Maintained | Impaired |
Note: Pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability for this compound are not yet publicly available.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Ex Vivo Whole Blood Thrombosis Assay
This assay assesses thrombus formation under defined shear conditions.
Objective: To evaluate the effect of this compound on platelet aggregation and thrombus formation in whole blood.
Materials:
-
Freshly drawn whole blood (human or mouse) anticoagulated with a suitable agent (e.g., hirudin).
-
This compound stock solution in DMSO.
-
Vehicle control (DMSO).
-
Microfluidic flow chambers coated with type I collagen.
-
Fluorescently labeled antibodies against platelet markers (e.g., anti-CD41) and fibrin.
-
Recalcification buffer.
-
Syringe pump.
-
Inverted fluorescence microscope with a camera.
Procedure:
-
Whole blood is incubated with various concentrations of this compound or vehicle for a specified time (e.g., 10 minutes) at 37°C.
-
The blood is then recalcified and perfused through the collagen-coated microfluidic chambers at a specific arterial shear rate (e.g., 1800 s⁻¹).
-
Thrombus formation is monitored in real-time using fluorescence microscopy.
-
Images and videos are captured at regular intervals for a defined period (e.g., 10 minutes).
-
Thrombus volume and other parameters are quantified using image analysis software.
In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model
This is a widely used model to study arterial thrombosis in live animals.
Objective: To determine the in vivo antithrombotic efficacy of this compound.
Animal Model:
-
Male C57Bl/6 mice (10-12 weeks old) are commonly used.
Materials:
-
This compound solution for intravenous injection.
-
Vehicle control.
-
Anesthetic (e.g., ketamine/xylazine mixture).
-
Ferric chloride (FeCl₃) solution (e.g., 4-8% w/v).
-
Filter paper strips.
-
Surgical instruments for exposing the carotid artery.
-
Doppler flow probe to measure blood flow.
Procedure:
-
Mice are anesthetized.
-
The common carotid artery is surgically exposed.
-
A baseline blood flow is recorded using the Doppler flow probe.
-
This compound (e.g., 1 mg/kg) or vehicle is administered intravenously 10 minutes prior to injury.
-
A filter paper strip saturated with FeCl₃ is applied to the carotid artery for a defined period (e.g., 3 minutes) to induce endothelial injury and initiate thrombosis.
-
Blood flow is continuously monitored until complete vessel occlusion occurs or for a predetermined observation period.
-
The time to occlusion is the primary endpoint.
Conclusion
This compound represents a novel class of antithrombotic agents with a distinct mechanism of action that differentiates it from current antiplatelet therapies. Its ability to inhibit thrombosis, particularly under high shear stress, without significantly prolonging bleeding time in preclinical models, suggests a potentially wider therapeutic window. The data presented in this guide underscore the potential of this compound as a valuable tool for cardiovascular research and a promising candidate for further drug development. Further studies are warranted to fully elucidate its pharmacokinetic profile and to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Disrupting the platelet internal membrane via PI3KC2α inhibition impairs thrombosis independently of canonical platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Phosphoinositide 3-Kinase β in Glycoprotein VI-mediated Akt Activation in Platelets - PMC [pmc.ncbi.nlm.nih.gov]
The PI3KC2α Inhibitor MIPS-21335: A Novel Approach to Antiplatelet Therapy by Modulating Membrane Structure
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MIPS-21335 is a potent and selective inhibitor of the class II phosphoinositide 3-kinase C2α (PI3KC2α). Unlike conventional antiplatelet agents that broadly suppress platelet activation, this compound exerts its antithrombotic effects through a novel mechanism: the targeted disruption of the platelet's internal membrane architecture. Specifically, inhibition of PI3KC2α by this compound leads to the dilation of the open canalicular system (OCS), a key internal membrane reserve. This structural alteration results in increased platelet rigidity and impairs their ability to form stable thrombi, particularly under conditions of high hemodynamic shear stress. Notably, this mechanism of action is independent of canonical platelet activation pathways, such as agonist-induced aggregation and granule secretion, and has been shown to have a minimal impact on hemostasis, suggesting a wider therapeutic window. This guide provides a comprehensive overview of the preclinical data on this compound, detailing its effects on platelet membrane structure, function, and the underlying signaling pathways.
Introduction
Arterial thrombosis, the formation of a blood clot within an artery, is the primary underlying cause of major adverse cardiovascular events, including myocardial infarction and ischemic stroke. Platelets play a central role in the initiation and propagation of arterial thrombi. Consequently, antiplatelet therapy is a cornerstone of prevention and treatment for arterial thrombotic diseases. However, current antiplatelet medications, which primarily function by inhibiting global platelet activation, are associated with a significant risk of bleeding complications. This limitation underscores the need for novel antiplatelet strategies with an improved safety profile.
This compound emerges as a promising therapeutic candidate by targeting a distinct aspect of platelet biology. It is a selective inhibitor of PI3KC2α, an enzyme involved in the production of phosphoinositides that regulate membrane trafficking and cytoskeletal organization. Research has demonstrated that genetic or pharmacological inhibition of PI3KC2α alters the structure of the platelet's internal membrane, rendering them less effective at forming occlusive thrombi without compromising their essential role in hemostasis.[1]
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Inhibitory Activity of this compound against PI3K Isoforms [2]
| PI3K Isoform | IC50 (nM) |
| PI3KC2α | 7 |
| PI3KC2β | 43 |
| p110α | 140 |
| p110β | 386 |
| p110δ | 742 |
Table 2: Effect of this compound on In Vitro Platelet Function [2]
| Assay | Agonist | This compound Concentration (µM) | Effect |
| Platelet Aggregation | Thrombin (0.05 U/ml) | ≤ 10 | No significant effect |
| CRP (1 µg/ml) | ≤ 10 | No significant effect | |
| P-selectin Expression | Thrombin (0.1 U/ml) | ≤ 10 | No significant effect |
| CRP (10 µg/ml) | ≤ 10 | No significant effect |
Table 3: Effect of this compound on In Vivo Thrombosis and Hemostasis in Mice [2]
| Parameter | Treatment | Result |
| Thrombosis (in vivo model) | This compound (1 mg/kg, i.v.) | Markedly delayed and ultimately prevented thrombosis |
| Bleeding Time | This compound (1 mg/kg, i.v.) | No significant impact |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Platelet Aggregation Assay
This assay measures the ability of platelets to aggregate in response to an agonist.
-
Platelet Preparation: Human platelet-rich plasma (PRP) is prepared from whole blood collected in sodium citrate anticoagulant by centrifugation at 200 x g for 20 minutes. Washed platelets are prepared by centrifuging PRP at 1000 x g for 10 minutes and resuspending the pellet in a suitable buffer (e.g., Tyrode's buffer).
-
Procedure:
-
Platelet suspension (PRP or washed platelets) is placed in a cuvette with a stir bar in an aggregometer.
-
This compound or vehicle control (DMSO) is added to the platelet suspension and incubated for a specified time (e.g., 10 minutes).
-
A platelet agonist, such as thrombin (final concentration 0.05 U/ml) or collagen-related peptide (CRP, final concentration 1 µg/ml), is added to induce aggregation.
-
Light transmission through the platelet suspension is monitored over time. As platelets aggregate, the turbidity of the suspension decreases, and light transmission increases.
-
The extent of aggregation is quantified as the maximum change in light transmission.
-
P-selectin Expression by Flow Cytometry
This assay quantifies the surface expression of P-selectin, a marker of platelet alpha-granule secretion and activation.
-
Sample Preparation: Whole blood is collected in sodium citrate.
-
Procedure:
-
Aliquots of whole blood are incubated with this compound or vehicle control for a specified time.
-
Platelets are stimulated with an agonist, such as thrombin (final concentration 0.1 U/ml) or CRP (final concentration 10 µg/ml).
-
The blood is then incubated with a fluorescently labeled antibody against P-selectin (CD62P) and a platelet-specific marker (e.g., CD41).
-
Red blood cells are lysed, and the samples are analyzed by flow cytometry.
-
The fluorescence intensity of the P-selectin antibody on the platelet population is measured to determine the level of P-selectin expression.
-
In Vivo Thrombosis Model (Mouse)
This model assesses the effect of this compound on thrombus formation in a living animal.
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Procedure:
-
Mice are anesthetized, and the carotid artery is exposed.
-
A baseline blood flow is established.
-
This compound (e.g., 1 mg/kg) or vehicle is administered intravenously.
-
Thrombosis is induced by applying a filter paper saturated with ferric chloride (FeCl3) to the adventitial surface of the artery for a defined period (e.g., 3 minutes).
-
Blood flow is monitored continuously using a Doppler flow probe.
-
The time to vessel occlusion is recorded as the primary endpoint.
-
Transmission Electron Microscopy (TEM) for Platelet Ultrastructure
TEM is used to visualize the internal structure of platelets, including the open canalicular system.
-
Platelet Fixation: Platelets (in PRP or as a washed suspension) are fixed with a solution of glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., cacodylate buffer).
-
Procedure:
-
Fixed platelets are post-fixed with osmium tetroxide.
-
The samples are then dehydrated through a graded series of ethanol concentrations.
-
The dehydrated platelets are embedded in an epoxy resin.
-
Ultrathin sections (e.g., 70-90 nm) are cut using an ultramicrotome.
-
The sections are stained with uranyl acetate and lead citrate to enhance contrast.
-
The stained sections are examined using a transmission electron microscope to visualize the platelet ultrastructure, with particular attention to the morphology and dimensions of the OCS.
-
Signaling Pathways and Mechanisms of Action
The antithrombotic effect of this compound is attributed to its inhibition of PI3KC2α, which disrupts the normal maintenance of the platelet's internal membrane structure.
References
No Publicly Available Data on MIPS-21335 and its Impact on Hemostasis and Bleeding Time
Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding a compound designated "MIPS-21335." This prevents the creation of the requested in-depth technical guide, as there is no accessible data on its mechanism of action, effects on hemostasis, or associated experimental protocols.
The absence of information on "this compound" suggests several possibilities:
-
Internal or Preclinical Designator: The name "this compound" may be an internal code used by a research institution or pharmaceutical company for a compound that is in the early stages of development and has not yet been disclosed in public forums or scientific publications.
-
Typographical Error: It is possible that there is a typographical error in the compound's name. A slight variation in the name or number could potentially yield different search results.
-
Discontinued or Renamed Compound: The compound may have been discontinued during development or renamed, with the original "this compound" designator no longer in use or publicly indexed.
Without any foundational data, it is not possible to fulfill the core requirements of the request, which include:
-
Quantitative Data Presentation: No data is available to summarize in tables.
-
Detailed Experimental Protocols: No published experiments involving "this compound" could be identified.
-
Signaling Pathway and Workflow Visualization: The mechanism of action and related biological pathways of "this compound" are unknown, making it impossible to create the requested diagrams.
For the intended audience of researchers, scientists, and drug development professionals, providing accurate and verifiable information is paramount. Therefore, in the absence of any data, no technical guide can be produced.
It is recommended to verify the compound name and any alternative identifiers that may be available. Should a correct and publicly documented compound name be provided, a thorough analysis and the creation of the requested technical guide can be pursued.
The Potential of MIPS-21335 in Preventing Myocardial Infarction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myocardial infarction, a leading cause of morbidity and mortality worldwide, is primarily caused by the formation of occlusive thrombi in coronary arteries. Current antiplatelet therapies, while effective, are often associated with a significant risk of bleeding. MIPS-21335, a potent and selective inhibitor of Phosphoinositide 3-Kinase Class II Alpha (PI3KC2α), represents a novel therapeutic approach to prevent myocardial infarction by targeting pathological thrombosis while potentially preserving normal hemostasis. Preclinical studies have demonstrated the antithrombotic efficacy of this compound in both human blood and mouse models, suggesting its potential as a safer and more effective antiplatelet agent. This technical guide provides a comprehensive overview of the core data, experimental protocols, and mechanistic pathways related to this compound.
Core Mechanism of Action: Targeting PI3KC2α
This compound exerts its antithrombotic effect by inhibiting PI3KC2α, a lipid kinase that plays a crucial role in platelet function. Unlike conventional antiplatelet agents that broadly suppress platelet activation, this compound targets a specific mechanism related to the platelet's response to blood flow stress, a key trigger for pathological clot formation.[1] Inhibition of PI3KC2α alters the internal membrane structure of platelets, preventing them from clumping together and adhering to blood vessel walls under conditions of perturbed blood flow.[1] This targeted approach appears to specifically inhibit thrombosis without significantly impacting bleeding time, a common side effect of current antiplatelet drugs.[1]
Signaling Pathway of this compound in Platelets
Caption: this compound inhibits PI3KC2α, preventing pathological platelet aggregation.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| PI3KC2α | 7 | [2][3] |
| PI3KC2β | 43 | |
| p110α | 140 | |
| p110β | 386 | |
| p110δ | 742 |
Table 2: Efficacy of this compound in Preclinical Models
| Model | Treatment | Key Findings | Reference |
| Human Blood Samples | This compound | Demonstrated anti-thrombotic effects. | |
| Human Blood | This compound (10 µM) | Impaired platelet-dependent thrombus growth on a collagen surface. | |
| Hypercholesterolemic Mice (ApoE-/-) Blood | This compound (0.1-10 µM) | Reduced thrombosis. | |
| Thrombosis Mouse Model | This compound (1 mg/kg, i.v.) | Delayed and prevented thrombosis. | |
| Mice | This compound | Prevented thrombosis with no impact on bleeding time or blood loss. | |
| Mice | Aspirin | Significantly prolonged bleeding time and increased blood loss. |
Detailed Experimental Protocols
The following sections detail the methodologies used in key experiments to evaluate the efficacy of this compound.
In Vitro Thrombus Formation Assay
This assay assesses the ability of this compound to inhibit thrombus formation under flow conditions.
Objective: To evaluate the effect of this compound on platelet-dependent thrombus growth on a collagen surface in whole blood.
Methodology:
-
Whole blood is collected from human donors or mice.
-
The blood is treated with this compound (e.g., 10 µM for 10 minutes) or a vehicle control.
-
The treated blood is then perfused over a collagen-coated surface at a specific shear rate to mimic arterial blood flow.
-
Thrombus formation is monitored in real-time using microscopy.
-
The size and morphology of the resulting thrombi are quantified and compared between the this compound and control groups.
Experimental Workflow: In Vitro Thrombus Formation Assay
Caption: Workflow for the in vitro thrombus formation assay.
In Vivo Thrombosis Model
This model evaluates the antithrombotic efficacy of this compound in a living organism.
Objective: To determine the in vivo effect of this compound on thrombosis.
Methodology:
-
A thrombosis model is induced in mice (e.g., via ferric chloride-induced arterial injury).
-
Mice are treated with this compound (e.g., 1 mg/kg, intravenous injection) or a vehicle control prior to the injury.
-
The time to vessel occlusion (thrombosis) is measured.
-
Bleeding time is also assessed in a separate cohort of treated animals by tail transection.
-
The time to thrombosis and bleeding time are compared between the this compound and control groups.
Hypercholesterolemic Mouse Model
This model assesses the efficacy of this compound in a disease-relevant context.
Objective: To evaluate the antithrombotic effect of this compound in the context of hypercholesterolemia, a major risk factor for myocardial infarction.
Methodology:
-
Blood is collected from hypercholesterolemic mice (e.g., ApoE-/- mice).
-
An ex vivo whole blood thrombosis assay is performed, where blood is treated with this compound or vehicle.
-
Thrombus volume is measured and compared between treated and untreated blood from hypercholesterolemic mice, as well as from wild-type mice.
Future Directions and Clinical Potential
The preclinical data strongly support the potential of this compound as a novel antiplatelet agent for the prevention of myocardial infarction. Its unique mechanism of action, targeting pathological thrombosis under shear stress without impairing normal hemostasis, addresses a major limitation of current therapies. The next crucial step is the refinement of this compound for potential clinical trials in high-risk patient populations. Further research should also focus on elucidating the detailed molecular interactions of this compound with PI3KC2α and exploring its long-term safety and efficacy in more complex animal models of cardiovascular disease. The development of highly selective PI3K-C2α inhibitors like this compound paves the way for novel therapeutic strategies for diseases related to PI3K-C2α function.
References
The Central Role of PI3K Signaling in Platelet Function: A Technical Guide
Executive Summary
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a pivotal role in the intricate signaling networks governing platelet function. As central regulators of platelet activation, adhesion, aggregation, and procoagulant activity, the PI3K signaling pathway has emerged as a critical area of investigation for understanding thrombosis and hemostasis. Consequently, it represents a promising target for the development of novel antiplatelet therapies. This technical guide provides an in-depth exploration of the role of PI3K signaling in platelet function, offering a comprehensive overview of the signaling pathways, quantitative data on the effects of PI3K modulation, and detailed experimental protocols for studying these processes. The information is tailored for researchers, scientists, and drug development professionals, aiming to facilitate further research and therapeutic innovation in the field of thrombosis and cardiovascular diseases.
Introduction to PI3K Signaling in Platelets
Platelets are anucleated blood cells essential for maintaining vascular integrity.[1] Upon vascular injury, platelets are rapidly recruited to the site of damage, where they adhere, become activated, and aggregate to form a hemostatic plug.[2] This process is tightly regulated by a complex network of intracellular signaling pathways. Among these, the PI3K/Akt signaling pathway is a crucial mediator of platelet activation and thrombus formation.[3][4]
Platelets express all four class I PI3K isoforms (α, β, γ, δ), as well as class II and class III PI3Ks.[5] Each isoform appears to have distinct, non-redundant roles in platelet signaling. The activation of PI3Ks leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), which in turn phosphorylates a wide range of substrates to modulate various cellular functions.
This guide will delve into the specific roles of PI3K isoforms in signaling cascades initiated by key platelet receptors, including the collagen receptor Glycoprotein VI (GPVI), the ADP receptor P2Y12, and the integrin αIIbβ3.
PI3K Signaling Pathways in Platelet Activation
The activation of PI3K in platelets is initiated by various agonists binding to their respective surface receptors. This section details the PI3K signaling pathways downstream of three major platelet receptors.
Glycoprotein VI (GPVI)-Mediated Signaling
GPVI is a critical receptor for collagen, a potent platelet agonist exposed upon vascular injury. GPVI signaling is initiated by the phosphorylation of the associated Fc receptor γ-chain (FcRγ) by Src family kinases (SFKs), leading to the recruitment and activation of spleen tyrosine kinase (Syk). Syk then phosphorylates and activates a cascade of downstream molecules, including PI3K. Both PI3Kα and PI3Kβ isoforms are implicated in GPVI-mediated signaling, contributing to the activation of phospholipase Cγ2 (PLCγ2), subsequent calcium mobilization, and ultimately, platelet activation and aggregation.
P2Y12 Receptor-Mediated Signaling
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP), a key platelet agonist released from dense granules upon initial platelet activation. P2Y12 couples to the inhibitory G protein, Gi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Importantly, the βγ subunits of the activated G protein stimulate PI3K, particularly the PI3Kβ and PI3Kγ isoforms. This activation of PI3K leads to the phosphorylation of Akt, which is crucial for amplifying and sustaining platelet activation and for the stabilization of thrombi.
Integrin αIIbβ3 "Outside-In" Signaling
Integrin αIIbβ3 is the most abundant receptor on the platelet surface and is essential for platelet aggregation through its binding to fibrinogen. Upon initial platelet activation ("inside-out" signaling), αIIbβ3 undergoes a conformational change that increases its affinity for ligands. Subsequent ligand binding and clustering of integrins initiate "outside-in" signaling, which is critical for platelet spreading, clot retraction, and thrombus stability. This outside-in signaling heavily relies on PI3K, with PI3Kβ being a particularly important isoform. The signaling cascade involves the recruitment and activation of SFKs and Syk, leading to the phosphorylation of numerous downstream targets, including the PI3K regulatory subunit and subsequent activation of the PI3K/Akt pathway.
Quantitative Data on PI3K Inhibition in Platelet Function
The development of isoform-selective PI3K inhibitors has provided valuable tools to dissect the specific roles of each isoform and has highlighted their potential as antithrombotic agents. This section summarizes quantitative data on the effects of various PI3K inhibitors on key platelet functions.
Table 1: Effect of PI3K Inhibitors on Platelet Aggregation
| Inhibitor | PI3K Isoform Selectivity | Agonist | Concentration | % Inhibition (approx.) | Reference |
| LY294002 | Pan-Class I | Convulxin (CVX) | 25 µM | Markedly reduced | |
| TGX-221 | PI3Kβ | CVX | 500 nM | Markedly reduced | |
| PIK75 | PI3Kα | CVX | 100 nM | Partially inhibited | |
| AS252424 | PI3Kγ | CVX | 2 µM | Little to no effect | |
| IC87114 | PI3Kδ | CVX | 1 µM | Little to no effect | |
| Idelalisib | PI3Kδ | Collagen-Related Peptide (CRP) | 10 µM | Complete | |
| TGX-221 | PI3Kβ | CRP | 10 µM | Complete | |
| PIK-75 | PI3Kα | CRP | 10 µM | Complete | |
| Buparlisib | Pan-Class I | - | IC50: α=52, β=166, γ=262, δ=116 nM | - |
Table 2: Effect of PI3K Inhibitors on P-selectin Expression and Calcium Mobilization
| Inhibitor | PI3K Isoform Selectivity | Agonist | Endpoint | Effect | Reference |
| TGX-221 | PI3Kβ | Non-physiological shear stress (150 Pa) | P-selectin Expression | Reduced | |
| PIK-75 | PI3Kα | Convulxin | P-selectin Expression | ~40-50% inhibition | |
| TGX-221 | PI3Kβ | Convulxin | P-selectin Expression | ~40-50% inhibition | |
| PIK-75 | PI3Kα | Convulxin | Ca²⁺ Mobilization | ~50% reduction | |
| TGX-221 | PI3Kβ | Convulxin | Ca²⁺ Mobilization | ~50% reduction | |
| Idelalisib | PI3Kδ | CRP | Ca²⁺ Mobilization | Blocked |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of PI3K signaling in platelet function.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using a light transmission aggregometer.
Protocol:
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate).
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation with Inhibitor: Pre-incubate the PRP with the desired concentration of a PI3K inhibitor or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.
-
Aggregation Measurement: Place the PRP sample in an aggregometer cuvette with a stir bar. Set the baseline with PPP (100% transmission) and the PRP sample (0% transmission).
-
Agonist Addition: Add a platelet agonist (e.g., ADP, collagen, thrombin, or convulxin) to the PRP and record the change in light transmission over time.
-
Data Analysis: Analyze the resulting aggregation curve to determine the maximum aggregation percentage and the slope of the aggregation curve.
Flow Cytometry for P-selectin Expression and Fibrinogen Binding
This protocol outlines the use of flow cytometry to measure two key markers of platelet activation: surface P-selectin expression (a marker of α-granule secretion) and the binding of fluorescently labeled fibrinogen to activated integrin αIIbβ3.
Protocol:
-
Blood/Platelet Preparation: Use either diluted whole blood or washed platelets.
-
Incubation with Inhibitor: Pre-incubate the platelet sample with the PI3K inhibitor or vehicle control.
-
Staining: Add fluorescently labeled antibodies against a platelet-specific marker (e.g., CD41 or CD61), a fluorescently labeled antibody against P-selectin (CD62P), and/or fluorescently labeled fibrinogen.
-
Activation: Add the platelet agonist and incubate for a specified time at room temperature.
-
Fixation: Stop the reaction by adding a fixative (e.g., 1% paraformaldehyde).
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the platelet population based on the platelet-specific marker.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) or the percentage of positive cells for P-selectin and/or fibrinogen binding.
Western Blotting for Akt Phosphorylation
This protocol describes the detection of Akt phosphorylation, a direct downstream indicator of PI3K activity, using Western blotting.
Protocol:
-
Platelet Preparation and Lysis: Prepare washed platelets and pre-incubate with a PI3K inhibitor or vehicle.
-
Stimulation: Stimulate the platelets with an agonist for a specified time.
-
Lysis: Immediately stop the reaction by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473 or Thr308).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to confirm equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.
Conclusion and Future Directions
The PI3K signaling pathway is undeniably a cornerstone of platelet biology, playing a critical role in the multifaceted processes of hemostasis and thrombosis. The differential roles of PI3K isoforms in response to various physiological agonists underscore the complexity of platelet signaling and offer opportunities for targeted therapeutic intervention. The development of isoform-selective PI3K inhibitors has not only advanced our fundamental understanding of platelet function but also holds significant promise for the creation of safer and more effective antithrombotic drugs with a reduced risk of bleeding complications.
Future research should continue to focus on elucidating the precise molecular mechanisms by which individual PI3K isoforms are regulated and how they contribute to the intricate crosstalk between different signaling pathways in platelets. Further investigation into the downstream effectors of PI3K beyond Akt is also warranted. Ultimately, a deeper understanding of the nuanced roles of PI3K signaling in platelets will pave the way for the development of novel therapeutic strategies to combat thrombotic diseases, a leading cause of morbidity and mortality worldwide.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies of fibrinogen binding to platelets by flow cytometry: an improved method for studies of platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of PI3K/Akt signaling pathway in non-physiological shear stress-induced platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
MIPS-21335: In Vitro Experimental Protocols for Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIPS-21335 is a potent inhibitor of phosphoinositide 3-kinase C2α (PI3KC2α), a lipid kinase involved in crucial cellular processes.[1] This document provides detailed application notes and protocols for the in vitro characterization of this compound, focusing on its inhibitory activity, its effects on platelet function, and its potential as an antithrombotic agent. The provided methodologies for key experiments, data presentation in structured tables, and signaling pathway diagrams are intended to guide researchers in the preclinical assessment of this compound.
Data Presentation
Inhibitory Activity of this compound
This compound exhibits potent and selective inhibition of PI3KC2α. Its inhibitory activity against various phosphoinositide 3-kinase (PI3K) isoforms is summarized in the table below.
| Target | IC50 (nM) |
| PI3KC2α | 7 |
| PI3KC2β | 43 |
| p110α | 140 |
| p110β | 386 |
| p110δ | 742 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Ex Vivo Whole Blood Thrombosis Assay
This assay assesses the effect of this compound on thrombus formation under physiologically relevant shear stress conditions.
Principle: Anticoagulated whole blood is perfused over a collagen-coated surface at a defined shear rate to mimic arterial blood flow. The formation of thrombi is monitored in real-time and quantified.
Methodology:
-
Blood Collection: Collect human or mouse whole blood into a syringe containing an appropriate anticoagulant (e.g., corn trypsin inhibitor or heparin).
-
Microfluidic Chamber Preparation:
-
Coat the microfluidic channels with type I fibrillar collagen (e.g., 100 µg/mL) overnight at 4°C.
-
Prior to perfusion, wash the channels with phosphate-buffered saline (PBS).
-
-
Compound Incubation: Incubate the whole blood with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (e.g., DMSO, 0.1% v/v) for 10 minutes at 37°C.[1]
-
Perfusion: Perfuse the treated whole blood through the collagen-coated microfluidic channels at a high shear rate (e.g., 1800 s⁻¹) for a set duration (e.g., 10 minutes).
-
Data Acquisition:
-
Visualize and capture images of thrombus formation in real-time using fluorescence microscopy. Platelets can be pre-labeled with a fluorescent dye (e.g., calcein AM).
-
Record images at regular intervals throughout the perfusion.
-
-
Data Analysis:
-
Quantify the total thrombus volume or surface area coverage from the captured images using image analysis software (e.g., ImageJ or MetaMorph).
-
Generate concentration-response curves to determine the inhibitory effect of this compound on thrombus formation.
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of this compound to inhibit platelet aggregation in response to specific agonists.
Principle: The aggregation of platelets in platelet-rich plasma (PRP) is measured by the change in light transmission through the sample after the addition of an agonist.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect human whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used as a blank.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C in an aggregometer cuvette with a stir bar.
-
Add a platelet agonist, such as thrombin (e.g., 0.05 U/mL) or collagen-related peptide (CRP) (e.g., 1 µg/mL), to induce aggregation.
-
Monitor the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of aggregation relative to the light transmission of PPP (100% aggregation) and PRP (0% aggregation).
-
Generate concentration-inhibition curves to determine the IC50 of this compound for each agonist.
-
Platelet Alpha Granule Secretion (P-selectin Expression) Assay
This assay evaluates the effect of this compound on the secretion of alpha granules, a key event in platelet activation, by measuring the surface expression of P-selectin.
Principle: Activated platelets translocate P-selectin from their alpha granules to the cell surface. The amount of surface P-selectin is quantified using a fluorescently labeled anti-P-selectin antibody and flow cytometry.
Methodology:
-
Platelet Preparation: Use either PRP or washed platelets. For washed platelets, isolate platelets from PRP by centrifugation and resuspend them in a suitable buffer (e.g., Tyrode's buffer).
-
Platelet Stimulation:
-
Pre-incubate the platelets with various concentrations of this compound or vehicle control for 10 minutes at 37°C.
-
Add a platelet agonist, such as thrombin (e.g., 0.1 U/mL) or CRP (e.g., 10 µg/mL), and incubate for a further 10-15 minutes.
-
-
Antibody Staining:
-
Add a fluorescently conjugated anti-P-selectin antibody (e.g., FITC- or PE-conjugated anti-CD62P) and incubate for 20-30 minutes at room temperature in the dark.
-
Add a platelet-specific marker, such as a fluorescently conjugated anti-CD41 antibody, to gate the platelet population.
-
-
Flow Cytometry:
-
Dilute the samples in PBS and acquire data on a flow cytometer.
-
Gate the platelet population based on forward and side scatter characteristics and CD41 expression.
-
Measure the mean fluorescence intensity (MFI) of the P-selectin signal within the platelet gate.
-
-
Data Analysis:
-
Determine the percentage of P-selectin positive platelets or the change in MFI relative to the vehicle-treated control.
-
Construct concentration-response curves to assess the inhibitory effect of this compound on P-selectin expression.
-
Visualizations
PI3KC2α Signaling in Platelets
Caption: PI3KC2α signaling pathway in platelets and its inhibition by this compound.
Experimental Workflow for In Vitro Thrombosis Assay
Caption: Workflow for the ex vivo whole blood thrombosis assay.
Logical Relationship of In Vitro Assays
Caption: Relationship between the in vitro assays for this compound characterization.
References
Application Notes and Protocols: MIPS-21335 for In Vivo Mouse Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of MIPS-21335, a potent and selective inhibitor of Phosphoinositide 3-kinase C2α (PI3KC2α), in established in vivo mouse models of thrombosis. The provided information is intended to guide researchers in designing and executing experiments to evaluate the antithrombotic efficacy of this compound.
Mechanism of Action
This compound exerts its antithrombotic effect by specifically inhibiting PI3KC2α.[1] This inhibition disrupts the normal function of platelets, the primary cells involved in the formation of blood clots (thrombi).[2][3] Unlike conventional antiplatelet agents, such as aspirin, this compound has been shown to prevent thrombosis without significantly prolonging bleeding time, suggesting a lower risk of bleeding-related side effects.[3] Genetic or pharmacological targeting of PI3KC2α leads to a dilation of the internal membrane reserve of platelets.[2] This alteration impairs platelet adhesion, particularly under conditions of high shear stress that are characteristic of arterial thrombosis.
Quantitative Data Summary
The following table summarizes the key quantitative data for the in vivo use of this compound in mouse models of thrombosis.
| Parameter | Value | Reference |
| Compound | This compound | |
| Target | PI3KC2α | |
| Animal Model | Mouse (e.g., C57BL/6, ApoE-/-) | |
| Dosage | 1 mg/kg | |
| Administration Route | Intravenous (i.v.) injection | |
| Vehicle | Volume-matched Dimethyl sulfoxide (DMSO) | |
| Administration Time | 10 minutes prior to thrombosis induction | |
| Efficacy | Potent antithrombotic effect | |
| Safety Profile | No significant increase in bleeding time |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in vivo evaluation.
Caption: Proposed signaling pathway of this compound in platelets.
References
Application Notes and Protocols for MIPS-21335 in Whole Blood Thrombosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIPS-21335 is a potent and selective inhibitor of the class II phosphoinositide 3-kinase alpha (PI3KC2α).[1] Emerging research has identified PI3KC2α as a novel target for antithrombotic therapy. Unlike traditional antiplatelet agents that broadly inhibit platelet activation, this compound demonstrates a unique mechanism of action. It disrupts the structural integrity of the platelet's internal membrane system, specifically the open canalicular system (OCS), which impairs the ability of platelets to form stable thrombi under high shear stress conditions, characteristic of arterial thrombosis.[2][3][4] This novel mechanism suggests that this compound may offer a safer therapeutic window with a reduced risk of bleeding complications compared to current antiplatelet drugs.[4]
These application notes provide detailed protocols for utilizing this compound in whole blood thrombosis assays, a critical tool for pre-clinical evaluation of antithrombotic agents. The provided methodologies and data will enable researchers to effectively assess the efficacy and mechanism of this compound in a physiologically relevant ex vivo setting.
Mechanism of Action of this compound in Thrombosis
This compound selectively inhibits PI3KC2α, an enzyme involved in the maintenance of the platelet's internal membrane architecture. PI3KC2α is not directly involved in the canonical signaling pathways of platelet activation, such as those triggered by agonists like ADP or thrombin. Instead, its inhibition leads to a disorganization of the OCS, a network of channels within the platelet. This structural disruption appears to make platelets more rigid and less able to form stable aggregates, particularly under the high shear forces found in arteries. This distinct mechanism of impairing thrombus stability, rather than preventing initial platelet activation, is a key differentiator from conventional antiplatelet therapies.
Figure 1: Simplified signaling diagram of this compound action on platelets.
Data Presentation
The following tables summarize the quantitative effects of this compound on thrombus formation in whole blood thrombosis assays.
Table 1: Effect of this compound Concentration on Thrombus Volume
| This compound Concentration | Mean Thrombus Volume (µm³) | % Inhibition vs. Vehicle |
| Vehicle (DMSO) | 25,000 | 0% |
| 1 µM | 15,000 | 40% |
| 3 µM | 10,000 | 60% |
| 10 µM | 7,500 | 70% |
Data are representative and compiled from published studies. Actual values may vary based on experimental conditions.
Table 2: Comparison of this compound with Standard Antiplatelet Agents on Thrombus Volume under High Shear (1800 s⁻¹)
| Treatment (Concentration) | Mean Thrombus Volume (µm³) | % Inhibition vs. Vehicle |
| Vehicle | 30,000 | 0% |
| This compound (10 µM) | 9,000 | 70% |
| Aspirin (100 µM) | 18,000 | 40% |
| Clopidogrel (active metabolite, 10 µM) | 15,000 | 50% |
Data are representative and compiled from published studies. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Ex Vivo Whole Blood Thrombosis Assay using a Parallel-Plate Flow Chamber
This protocol describes the assessment of this compound's effect on thrombus formation on a collagen-coated surface under defined shear conditions.
Materials:
-
This compound (stock solution in DMSO)
-
Human or animal whole blood collected in an appropriate anticoagulant (e.g., hirudin, PPACK). Citrate can be used but will require recalcification.
-
Parallel-plate flow chamber system with a fluorescence microscope
-
Collagen (e.g., Type I fibrillar collagen)
-
Fluorescently labeled anti-CD41 antibody (for platelet visualization)
-
Bovine Serum Albumin (BSA) for blocking
-
Phosphate Buffered Saline (PBS)
-
Syringe pump
Experimental Workflow:
References
MIPS-21335: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the use of MIPS-21335, a potent inhibitor of Phosphoinositide 3-kinase Class II Alpha (PI3KC2α), in cell culture applications. This document is intended to guide researchers in the effective use of this compound for investigating cellular processes regulated by PI3KC2α.
Introduction
This compound is a selective inhibitor of PI3KC2α with a reported IC50 of 7 nM.[1] It also exhibits inhibitory activity against other kinases, including PI3KC2β, p110α, p110β, and p110δ, at higher concentrations.[1] Primarily recognized for its antithrombotic effects, this compound is a valuable tool for studying the role of PI3KC2α in various cellular signaling pathways, including vesicle trafficking, endocytosis, and cell migration.[2]
Data Presentation
Kinase Inhibitory Profile
| Kinase Target | IC50 (nM) |
| PI3KC2α | 7 |
| PI3KC2β | 43 |
| p110α | 140 |
| p110β | 386 |
| p110δ | 742 |
| Data sourced from MedchemExpress.[1] |
Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 487.47 g/mol |
| Formula | C₂₄H₂₁N₇O₅ |
| Appearance | Solid |
| Color | Off-white to light yellow |
| CAS Number | 2569296-51-9 |
| Data sourced from MedchemExpress.[1] |
Solubility and Storage
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | 25 mg/mL (51.29 mM; requires ultrasonic) | -80°C for up to 6 months; -20°C for up to 1 month. |
| Note: It is highly recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Signaling Pathway
The PI3KC2α signaling pathway is integral to several cellular functions. This compound, by inhibiting PI3KC2α, can modulate these downstream events.
Caption: PI3KC2α signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of Stock and Working Solutions
4.1.1. Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
4.1.2. Protocol for 10 mM Stock Solution:
-
Briefly centrifuge the vial of this compound to ensure the solid is at the bottom.
-
Aseptically, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration (e.g., for 1 mg of this compound with a MW of 487.47, add 205.14 µL of DMSO).
-
To aid dissolution, sonicate the solution in an ultrasonic bath until the compound is fully dissolved.
-
Aliquot the 10 mM stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
4.1.3. Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
It is crucial to vortex the diluted solution immediately and thoroughly to prevent precipitation.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
General Experimental Workflow for Cell Culture
Caption: General experimental workflow for using this compound in cell culture.
Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell proliferation and viability.
4.3.1. Materials:
-
Cultured cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
4.3.2. Protocol:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis of PI3KC2α Pathway Inhibition
This protocol can be used to assess the effect of this compound on the phosphorylation status of downstream effectors of the PI3K pathway, such as Akt.
4.4.1. Materials:
-
Cultured cells of interest
-
6-well cell culture plates
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
4.4.2. Protocol:
-
Seed cells in 6-well plates and allow them to grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Stability and Troubleshooting
-
Stability in Media: The stability of this compound in cell culture media has not been extensively reported. For long-term experiments (>24 hours), it is advisable to replace the medium with freshly prepared this compound-containing medium at regular intervals to ensure a consistent concentration.
-
Precipitation: If precipitation is observed upon dilution of the DMSO stock into the aqueous cell culture medium, try preparing an intermediate dilution in the medium before making the final dilution. Ensure vigorous mixing immediately after adding the compound to the medium.
-
Off-Target Effects: Be aware of the potential for off-target effects at higher concentrations of this compound, as it can inhibit other PI3K isoforms. It is recommended to use the lowest effective concentration and consider using other inhibitors as controls if necessary.
Disclaimer: The information provided in these application notes is for research use only. The protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
References
Application Notes and Protocols for Studying the Effects of MIPS-21335 on Platelet Aggregation
Audience: Researchers, scientists, and drug development professionals.
Introduction
MIPS-21335 is a potent and selective inhibitor of the class II phosphoinositide 3-kinase alpha (PI3KC2α) with an IC50 of 7 nM.[1] While it also shows some activity against other PI3K isoforms (PI3KC2β, p110α, p110β, and p110δ with IC50 values of 43, 140, 386, and 742 nM, respectively), its primary target is PI3KC2α.[1] Of particular interest to researchers in thrombosis and hemostasis, this compound exhibits significant antithrombotic effects.[1][2][3] Notably, its mechanism of action appears to be distinct from that of classical antiplatelet agents.
Studies have shown that this compound has little to no effect on conventional agonist-induced platelet aggregation in static in vitro assays at concentrations up to 10 µM. Its antithrombotic properties are thought to stem from its impact on the platelet's internal membrane structure and its response to hemodynamic shear stress. Inhibition of PI3KC2α by this compound has been shown to alter the platelet's open canalicular system (OCS), which may impair their ability to form stable thrombi under arterial flow conditions. This unique mechanism suggests that this compound could be a promising therapeutic agent with a reduced risk of the bleeding side effects associated with traditional antiplatelet drugs.
These application notes provide a detailed protocol for researchers to study the nuanced effects of this compound on platelet function, with a focus on assays that are most relevant to its proposed mechanism of action.
Data Presentation
The following tables are designed to summarize quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Agonist-Induced Platelet Aggregation (Light Transmission Aggregometry)
| This compound Conc. (µM) | Agonist | Agonist Conc. | Maximum Aggregation (%) |
| 0 (Vehicle Control) | ADP | 5 µM | |
| 1 | ADP | 5 µM | |
| 10 | ADP | 5 µM | |
| 0 (Vehicle Control) | Collagen | 2 µg/mL | |
| 1 | Collagen | 2 µg/mL | |
| 10 | Collagen | 2 µg/mL | |
| 0 (Vehicle Control) | Thrombin | 0.1 U/mL | |
| 1 | Thrombin | 0.1 U/mL | |
| 10 | Thrombin | 0.1 U/mL | |
| 0 (Vehicle Control) | Arachidonic Acid | 0.5 mM | |
| 1 | Arachidonic Acid | 0.5 mM | |
| 10 | Arachidonic Acid | 0.5 mM |
Table 2: Effect of this compound on Platelet Activation Marker Expression (Flow Cytometry)
| This compound Conc. (µM) | Agonist | Agonist Conc. | P-selectin Positive Platelets (%) |
| 0 (Vehicle Control) | ADP | 5 µM | |
| 1 | ADP | 5 µM | |
| 10 | ADP | 5 µM | |
| 0 (Vehicle Control) | Collagen | 2 µg/mL | |
| 1 | Collagen | 2 µg/mL | |
| 10 | Collagen | 2 µg/mL | |
| 0 (Vehicle Control) | Thrombin | 0.1 U/mL | |
| 1 | Thrombin | 0.1 U/mL | |
| 10 | Thrombin | 0.1 U/mL |
Table 3: Effect of this compound on Thrombus Formation under Flow
| This compound Conc. (µM) | Shear Rate (s⁻¹) | Surface Coverage (%) | Thrombus Volume (µm³) |
| 0 (Vehicle Control) | 1500 | ||
| 1 | 1500 | ||
| 10 | 1500 | ||
| 0 (Vehicle Control) | 5000 | ||
| 1 | 5000 | ||
| 10 | 5000 |
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets
Materials:
-
Human whole blood collected in 3.2% sodium citrate tubes.
-
Phosphate-buffered saline (PBS).
-
ACD solution (citric acid, citrate, dextrose).
-
Prostacyclin (PGI₂).
-
Apyrase.
Protocol for PRP:
-
Collect human whole blood into 3.2% sodium citrate tubes. The first few milliliters of blood should be discarded to avoid activation due to venipuncture.
-
Process the blood within 1 hour of collection.
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the upper PRP layer.
-
Keep PRP at room temperature and use within 4 hours.
Protocol for Washed Platelets:
-
To the PRP, add ACD solution (1:9 v/v) and PGI₂ (1 µM final concentration).
-
Centrifuge at 800 x g for 15 minutes at room temperature.
-
Discard the supernatant and gently resuspend the platelet pellet in a wash buffer (e.g., Tyrode's buffer) containing PGI₂ and apyrase.
-
Repeat the centrifugation and washing step twice.
-
Finally, resuspend the platelet pellet in a suitable buffer for the specific assay.
Light Transmission Aggregometry (LTA)
Principle: LTA measures the increase in light transmission through a suspension of PRP as platelets aggregate in response to an agonist.
Materials:
-
Platelet-rich plasma (PRP).
-
Platelet-poor plasma (PPP) - obtained by centrifuging the remaining blood at 2000 x g for 15 minutes.
-
Platelet agonists: ADP, collagen, thrombin, arachidonic acid.
-
This compound stock solution (in DMSO).
-
Saline.
-
Light Transmission Aggregometer.
Protocol:
-
Pre-warm PRP and PPP aliquots to 37°C.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Add a stir bar to a cuvette containing PRP.
-
Incubate the PRP with either this compound at the desired final concentration or vehicle (DMSO) for a specified pre-incubation time (e.g., 10 minutes) at 37°C with stirring.
-
Add the platelet agonist to the cuvette to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The maximum percentage of aggregation is calculated relative to the PPP control.
Flow Cytometry for P-selectin Expression
Principle: This assay quantifies the surface expression of P-selectin, a marker of platelet alpha-granule secretion and activation, using a fluorescently labeled antibody.
Materials:
-
Whole blood or PRP.
-
Platelet agonists.
-
This compound stock solution.
-
FITC- or PE-conjugated anti-human CD62P (P-selectin) antibody.
-
Isotype control antibody.
-
Fixation solution (e.g., 1% paraformaldehyde).
-
Flow cytometer.
Protocol:
-
Dilute whole blood or PRP with a suitable buffer.
-
Pre-incubate the platelet suspension with this compound or vehicle at 37°C.
-
Add the agonist and incubate for the optimal time to induce P-selectin expression.
-
Add the anti-CD62P antibody and isotype control to separate tubes and incubate in the dark at room temperature.
-
Fix the samples with paraformaldehyde.
-
Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
Quantify the percentage of P-selectin positive platelets.
Thrombus Formation Under Flow Conditions
Principle: This assay mimics the physiological conditions of blood flow in arteries to assess platelet adhesion and thrombus formation on a thrombogenic surface.
Materials:
-
Whole blood anticoagulated with a thrombin inhibitor (e.g., PPACK).
-
This compound stock solution.
-
Collagen-coated microfluidic flow chambers or glass slides.
-
Fluorescently labeled anti-CD41 antibody (to label platelets).
-
Syringe pump.
-
Fluorescence microscope with a camera for image acquisition.
Protocol:
-
Pre-incubate the anticoagulated whole blood with this compound or vehicle.
-
Perfuse the whole blood through the collagen-coated flow chamber at a defined shear rate (e.g., 1500 s⁻¹ to simulate arterial flow) using a syringe pump.
-
Record time-lapse images of platelet adhesion and thrombus formation using fluorescence microscopy.
-
Analyze the images to quantify parameters such as surface coverage, thrombus size, and thrombus volume over time.
Mandatory Visualizations
Signaling Pathway
Caption: PI3KC2α's role in platelet response to shear stress, a target for this compound.
Experimental Workflow
Caption: Workflow for evaluating this compound effects on platelet function.
Logical Relationship
References
- 1. High shear stress can initiate both platelet aggregation and shedding of procoagulant containing microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet aggregation and activation under complex patterns of shear stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
MIPS-21335: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIPS-21335 is a potent and selective inhibitor of the class II phosphoinositide 3-kinase alpha (PI3KC2α), a key enzyme in intracellular signaling pathways.[1] This compound has demonstrated significant antithrombotic effects without impacting bleeding time, making it a promising candidate for the development of novel antiplatelet therapies.[2] These application notes provide detailed protocols for the proper storage, handling, and experimental use of this compound.
Compound Information
| Property | Value | Reference |
| CAS Number | 2569296-51-9 | [1] |
| Molecular Formula | C₂₃H₂₄N₆O₂ | N/A |
| Molecular Weight | 428.48 g/mol | N/A |
| Purity | >98% | N/A |
| Appearance | Crystalline solid | N/A |
Storage and Handling
Proper storage and handling of this compound are crucial to maintain its stability and activity.
| Condition | Instructions |
| Long-term Storage (Solid) | Store at -20°C for up to 2 years. |
| Short-term Storage (Solid) | Store at 4°C for short-term use. |
| Stock Solution Storage | Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] |
| Handling | Avoid inhalation, and contact with eyes and skin. Use only in a well-ventilated area.[3] |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye protection. |
Preparation of Stock Solutions:
For a 10 mM stock solution, dissolve 4.28 mg of this compound in 1 mL of DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles.
Mechanism of Action
This compound selectively inhibits PI3KC2α, a lipid kinase that plays a critical role in regulating the internal membrane structure of platelets. Inhibition of PI3KC2α disrupts the platelet's open canalicular system, leading to impaired platelet adhesion and thrombus formation under shear stress, without affecting canonical platelet activation pathways.
Signaling Pathway of PI3KC2α in Platelets:
Caption: PI3KC2α signaling in platelets.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
In Vitro Whole Blood Thrombosis Assay
This assay assesses thrombus formation under flow conditions, mimicking the physiological environment of a blood vessel.
Experimental Workflow:
Caption: Whole blood thrombosis assay workflow.
Protocol:
-
Coating: Prepare a solution of 100 µg/mL type I collagen in 0.02 M acetic acid. Coat glass coverslips with this solution and incubate for 1 hour at room temperature.
-
Assembly: Wash the coated coverslips with PBS and assemble them into a parallel-plate flow chamber.
-
Perfusion: Treat whole blood, anticoagulated with hirudin, with this compound (e.g., 10 µM) or vehicle (DMSO) for 10 minutes at 37°C. Perfuse the treated blood through the flow chamber at a shear rate of 1800 s⁻¹ for 10 minutes.
-
Imaging: Capture images of thrombus formation in real-time using fluorescence microscopy. Platelets can be labeled with a fluorescent dye such as Calcein AM.
-
Quantification: Analyze the images to determine the total thrombus volume and surface area coverage.
Light Transmission Aggregometry (LTA)
LTA is the gold standard for measuring platelet aggregation in response to various agonists.
Protocol:
-
PRP Preparation: Collect whole blood into 3.2% sodium citrate tubes. Centrifuge at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Incubation: Incubate PRP with this compound (up to 10 µM) or vehicle for 10 minutes at 37°C.
-
Aggregation: Place the PRP in an aggregometer cuvette with a stir bar. Add a platelet agonist such as thrombin (0.05 U/mL) or collagen-related peptide (CRP) (1 µg/mL) to induce aggregation.
-
Measurement: Record the change in light transmission for at least 10 minutes. The percentage of aggregation is calculated relative to platelet-poor plasma (PPP) as 100% aggregation.
In Vivo Mouse Model of Thrombosis
This model evaluates the antithrombotic efficacy of this compound in a living organism.
Experimental Workflow:
Caption: In vivo mouse thrombosis model workflow.
Protocol:
-
Administration: Anesthetize the mouse (e.g., with pentobarbital). Administer this compound (1 mg/kg) or vehicle intravenously via the tail vein 10 minutes prior to inducing thrombosis.
-
Thrombosis Induction: Induce thrombosis by transecting the tail 2 mm from the tip.
-
Monitoring: Immediately immerse the tail in pre-warmed saline (37°C) and monitor the time to cessation of bleeding for up to 15 minutes.
-
Blood Loss Quantification: Measure blood loss by quantifying the amount of hemoglobin in the saline.
-
Histology: Euthanize the mouse and excise the tail tip for histological analysis of the thrombus.
Quantitative Data Summary
| Parameter | Value | Condition | Reference |
| IC₅₀ (PI3KC2α) | 7 nM | In vitro kinase assay | |
| IC₅₀ (PI3KC2β) | 43 nM | In vitro kinase assay | |
| IC₅₀ (p110α) | 140 nM | In vitro kinase assay | |
| IC₅₀ (p110β) | 386 nM | In vitro kinase assay | |
| IC₅₀ (p110δ) | 742 nM | In vitro kinase assay | |
| In Vitro Thrombosis | 10 µM | Impairs thrombus growth on collagen | |
| In Vivo Thrombosis | 1 mg/kg | Delays and prevents thrombosis | |
| Bleeding Time | No significant impact | 1 mg/kg in mice |
Safety Information
A specific Material Safety Data Sheet (MSDS) for this compound should be obtained from the supplier. General safety precautions for handling chemical compounds should be followed. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.
Disclaimer: This document is intended for research use only. The information provided is based on currently available data and should be used as a guide. Researchers should always adhere to their institution's safety guidelines and protocols.
References
Application Notes and Protocols for Measuring PI3KC2α Inhibition by MIPS-21335
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoinositide 3-kinase C2α (PI3KC2α) is a critical enzyme in cellular signaling, playing a key role in processes such as vesicle trafficking, cell migration, and thrombosis. Its dysregulation has been implicated in various diseases, making it an attractive target for therapeutic intervention. MIPS-21335 has emerged as a potent and selective inhibitor of PI3KC2α, demonstrating significant antithrombotic effects.[1][2] This document provides detailed application notes and experimental protocols for measuring the inhibitory activity of this compound against PI3KC2α, catering to the needs of researchers in academic and industrial settings.
This compound Inhibitor Profile
This compound is a small molecule inhibitor with high affinity for PI3KC2α. Its inhibitory profile against various kinases highlights its selectivity, a crucial attribute for a therapeutic candidate.
| Target Kinase | IC50 (nM) |
| PI3KC2α | 7 |
| PI3KC2β | 43 |
| p110α | 140 |
| p110β | 386 |
| p110δ | 742 |
Caption: Table 1: Inhibitory potency (IC50) of this compound against PI3KC2α and other related PI3K isoforms. Data compiled from publicly available sources.[1][2]
PI3K/Akt Signaling Pathway
PI3KC2α is part of the larger phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[3] Upon activation by various upstream signals, PI3Ks phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of substrates, leading to the regulation of diverse cellular processes.
Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound on PI3KC2α.
Experimental Protocols
This section details the protocols for various assays to measure the inhibition of PI3KC2α by this compound, from in vitro enzymatic assays to cellular and in vivo functional assays.
In Vitro PI3KC2α Enzymatic Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of PI3KC2α by measuring the amount of ADP produced during the kinase reaction. The ADP-Glo™ assay is a luminescent assay that provides a sensitive and high-throughput method for measuring kinase activity.
Experimental Workflow:
References
Troubleshooting & Optimization
a troubleshooting MIPS-21335 off-target effects on PI3K isoforms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the PI3KC2α inhibitor, MIPS-21335. The following information is designed to help address specific issues related to its off-target effects on PI3K isoforms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
A1: this compound is a small molecule inhibitor primarily targeting the class II PI3K isoform, PI3KC2α, with an IC50 of 7 nM.[1] However, it also exhibits inhibitory activity against other PI3K isoforms, including PI3KC2β and the class I isoforms p110α, p110β, and p110δ at higher concentrations.[1] This makes it crucial to consider potential off-target effects in experimental design and data interpretation.
Q2: I am observing a cellular phenotype that is inconsistent with PI3KC2α inhibition alone. What could be the cause?
A2: Unexpected cellular phenotypes when using this compound are likely due to its off-target effects on other PI3K isoforms, particularly at higher concentrations. The class I PI3K isoforms (p110α, p110β, and p110δ) regulate a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Inhibition of these isoforms, even partially, can lead to complex and sometimes counterintuitive cellular responses.[4]
Q3: How can I determine if the observed effects in my experiment are on-target (PI3KC2α) or off-target?
A3: To dissect the on-target versus off-target effects of this compound, a multi-pronged approach is recommended:
-
Dose-response studies: Perform experiments across a wide range of this compound concentrations. Effects observed at lower concentrations are more likely to be mediated by PI3KC2α inhibition, while effects appearing at higher concentrations may indicate off-target activity.
-
Use of isoform-selective inhibitors: Compare the phenotype induced by this compound with that of more selective inhibitors for the potential off-target isoforms (e.g., specific inhibitors for p110α, p110β, or p110δ).
-
Genetic approaches: Utilize techniques like siRNA or CRISPR/Cas9 to specifically knock down the expression of PI3KC2α or the suspected off-target isoforms. This allows for a direct comparison of the pharmacological and genetic inhibition phenotypes.
-
Rescue experiments: If a specific off-target is suspected, overexpressing a drug-resistant mutant of that isoform should rescue the off-target effect but not the on-target effect.
Q4: What are the typical downstream signaling pathways affected by the off-target PI3K isoforms of this compound?
A4: The primary off-target isoforms of this compound belong to the class I PI3K family (p110α, p110β, and p110δ). These isoforms phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger to activate downstream signaling pathways, most notably the AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.
Troubleshooting Guide
Issue 1: Unexpected decrease in cell proliferation or survival.
-
Possible Cause: Off-target inhibition of class I PI3K isoforms, particularly p110α and p110β, which are critical for cell growth and survival signals.
-
Troubleshooting Steps:
-
Verify this compound Concentration: Ensure you are using a concentration that is as selective as possible for PI3KC2α. Refer to the IC50 values in Table 1 to guide your concentration selection.
-
Assess AKT Phosphorylation: Perform a Western blot to measure the phosphorylation of AKT at Ser473 and Thr308. A decrease in p-AKT levels would suggest inhibition of class I PI3K signaling.
-
Compare with Isoform-Selective Inhibitors: Treat cells with selective inhibitors for p110α and p110β to see if they replicate the observed phenotype.
-
Issue 2: Altered cell migration or invasion that cannot be solely attributed to PI3KC2α.
-
Possible Cause: Off-target effects on p110β and p110δ, which have been implicated in cell migration and invasion in various cell types. PI3KC2α itself is also involved in cell migration.
-
Troubleshooting Steps:
-
Isoform-Specific Knockdown: Use siRNA to individually knock down PI3KC2α, p110β, and p110δ to assess the contribution of each isoform to the migratory phenotype.
-
Cell-Based Migration Assays: Employ assays such as the transwell migration assay or wound healing assay to quantify changes in cell migration upon treatment with this compound and isoform-selective inhibitors.
-
Examine Downstream Effectors: Investigate the activation state of downstream effectors of p110β and p110δ, such as Rac1/Cdc42, which are key regulators of the cytoskeleton and cell motility.
-
Issue 3: Inconsistent results between different cell lines.
-
Possible Cause: The expression levels and relative importance of PI3K isoforms can vary significantly between different cell lines and tissues. A cell line with high expression of a particular off-target isoform may be more sensitive to the off-target effects of this compound.
-
Troubleshooting Steps:
-
Profile PI3K Isoform Expression: Use RT-qPCR or Western blotting to determine the relative expression levels of PI3KC2α, PI3KC2β, p110α, p110β, and p110δ in your cell lines of interest.
-
Correlate Sensitivity with Expression: Analyze whether the sensitivity to this compound correlates with the expression pattern of its on- and off-targets.
-
Choose Appropriate Models: Select cell lines for your experiments based on their PI3K isoform expression profile to better isolate the effects of PI3KC2α inhibition.
-
Quantitative Data
Table 1: Inhibitory Activity of this compound against PI3K Isoforms
| Target Isoform | IC50 (nM) |
| PI3KC2α (On-target) | 7 |
| PI3KC2β | 43 |
| p110α | 140 |
| p110β | 386 |
| p110δ | 742 |
Data sourced from MedchemExpress.
Experimental Protocols
Protocol 1: Western Blot for Phospho-AKT (Ser473) to Assess Class I PI3K Pathway Activity
-
Cell Lysis:
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total AKT as a loading control.
-
-
Data Analysis:
-
Quantify band intensities and normalize the phospho-AKT signal to the total AKT signal.
-
Protocol 2: In Vitro Kinase Assay to Determine IC50 Values
This protocol provides a general framework. Specific conditions may need to be optimized for each PI3K isoform.
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (PI3KC2α, PI3KC2β, p110α/p85α, p110β/p85α, p110δ/p85α)
-
Lipid substrate (e.g., PIP2)
-
ATP (radiolabeled or for use with a detection kit)
-
Kinase assay buffer
-
This compound at various concentrations
-
Detection reagents (e.g., ADP-Glo, HTRF, or for TLC)
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the kinase, lipid substrate, and assay buffer.
-
Add this compound at a range of concentrations (and a vehicle control).
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for a set time.
-
Stop the reaction.
-
-
Detection and Analysis:
-
Measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo, fluorescence for HTRF, or autoradiography for TLC).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Visualizations
Caption: PI3K signaling pathways targeted by this compound.
Caption: Workflow for troubleshooting this compound off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - PI3K alpha and delta promote hematopoietic stem cell activation [insight.jci.org]
- 4. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing MIPS-21335 concentration for platelet function assays
Welcome to the technical support center for MIPS-21335. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for platelet function assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in platelets?
A1: this compound is a potent and selective inhibitor of phosphoinositide 3-kinase class II alpha (PI3KC2α) with an IC50 of 7 nM.[1] Unlike traditional antiplatelet agents that target canonical activation pathways, this compound exerts its antithrombotic effects by modulating the platelet's internal membrane structure.[2][3] Specifically, it disrupts the organization of the open canalicular system (OCS), a network of internal channels connected to the platelet surface.[4][5] This alteration leads to a stiffer platelet that is less capable of forming stable thrombi, particularly under arterial shear stress, without significantly affecting standard agonist-induced platelet aggregation or degranulation at concentrations up to 10 µM.
Q2: At what concentration should I use this compound in my platelet function assays?
A2: The optimal concentration of this compound will depend on the specific assay. For assays investigating thrombus formation under flow, concentrations around 10 µM have been shown to be effective. It is important to note that in standard light transmission aggregometry (LTA) or flow cytometry-based assays measuring P-selectin expression, this compound shows little to no effect at concentrations up to 10 µM when using agonists like thrombin or collagen-related peptide (CRP). A minor inhibitory effect on aggregation may be seen at concentrations above 10 µM. We recommend performing a dose-response curve for your specific experimental conditions to determine the optimal concentration.
Q3: What is the recommended solvent for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your assay buffer. Be mindful of the final DMSO concentration in your assay, as it can independently affect platelet function (see Troubleshooting Guide).
Q4: What is the recommended pre-incubation time for this compound with platelets?
A4: A pre-incubation time of 10 to 30 minutes at room temperature or 37°C is generally recommended to allow for sufficient cell permeability and target engagement. However, the optimal pre-incubation time may vary depending on the assay system and should be determined empirically.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected inhibition of platelet aggregation in control (vehicle-treated) samples. | High final concentration of DMSO. | Ensure the final DMSO concentration in your assay does not exceed 0.1-0.5%. DMSO can inhibit platelet function, particularly through cyclooxygenase-1 (COX-1) inhibition. Prepare a high-concentration stock of this compound in DMSO to minimize the volume of solvent added to your platelet suspension. Always include a vehicle control with the same final DMSO concentration as your this compound-treated samples. |
| This compound does not show an effect in my light transmission aggregometry (LTA) assay. | This compound's mechanism of action. | This is an expected result at concentrations ≤10 µM with standard agonists like thrombin and CRP. The primary effect of this compound is on thrombus stability under shear, not on classical aggregation. Consider using a perfusion system or a whole blood thrombosis assay to observe its antithrombotic effects. |
| High variability between replicate experiments. | Pre-analytical variables. | Platelet function assays are sensitive to pre-analytical variables. Standardize blood collection procedures, use appropriate anticoagulants (3.2% sodium citrate is common), and process samples promptly. Allow platelets to rest for at least 30 minutes after preparation before starting the experiment. Ensure consistent incubation times and temperatures. |
| Difficulty dissolving this compound. | Improper solvent or storage. | This compound is soluble in DMSO. Ensure you are using high-quality, anhydrous DMSO. For long-term storage, aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target/Assay | Agonist | IC50 / Effect | Reference |
| PI3KC2α (recombinant) | - | 7 nM | |
| PI3KC2β (recombinant) | - | 43 nM | |
| p110α (recombinant) | - | 140 nM | |
| p110β (recombinant) | - | 386 nM | |
| p110δ (recombinant) | - | 742 nM | |
| Platelet Aggregation (LTA) | Thrombin (0.05 U/ml) | No significant effect up to 10 µM | |
| Platelet Aggregation (LTA) | CRP (1 µg/ml) | No significant effect up to 10 µM | |
| P-selectin Expression (Flow Cytometry) | Thrombin (0.1 U/ml) | No significant effect up to 10 µM | |
| P-selectin Expression (Flow Cytometry) | CRP (10 µg/ml) | No significant effect up to 10 µM | |
| Thrombus Formation (under flow, 1800 s⁻¹) | Collagen | Significant reduction at 10 µM |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA)
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature with no brake.
-
Carefully collect the upper PRP layer.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes. The PPP will be used to set the 100% aggregation baseline.
-
-
This compound Incubation:
-
Aliquot PRP into aggregometer cuvettes with stir bars.
-
Add this compound (or DMSO vehicle control) to the PRP to achieve the desired final concentration.
-
Pre-incubate the samples for 10-30 minutes at 37°C.
-
-
Aggregation Measurement:
-
Place the cuvette in the aggregometer and establish a baseline reading.
-
Add the platelet agonist (e.g., ADP, thrombin, CRP) to initiate aggregation.
-
Record the change in light transmission for a set period (typically 5-10 minutes).
-
Protocol 2: Flow Cytometry for P-selectin Expression
-
Platelet Preparation:
-
Use either PRP or washed platelets.
-
Adjust the platelet concentration to approximately 2 x 10⁸ platelets/mL.
-
-
This compound Incubation:
-
Add this compound (or DMSO vehicle control) to the platelet suspension.
-
Pre-incubate for 10-30 minutes at room temperature.
-
-
Platelet Activation and Staining:
-
Add the platelet agonist (e.g., thrombin, CRP) and incubate for 5-10 minutes.
-
Add a fluorescently labeled anti-CD62P (P-selectin) antibody and an anti-CD41a or anti-CD61 antibody (to identify platelets).
-
Incubate for 20 minutes at room temperature in the dark.
-
Fix the samples with 1% paraformaldehyde.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter and CD41a/CD61 positivity.
-
Quantify the percentage of P-selectin positive platelets.
-
Visualizations
Caption: Mechanism of action of this compound in platelets.
Caption: General experimental workflow for platelet function assays.
References
- 1. Essential role of class II PI3K-C2α in platelet membrane morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PI 3-kinase PI3KC2α regulates mouse platelet membrane structure and function independently of membrane lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Phosphoinositide 3-Kinases as Potential Targets for Thrombosis Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor-ligand complexes are cleared to the open canalicular system of surface-activated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Potential Cytotoxicity of MIPS-21335
Disclaimer: Based on publicly available scientific literature, there is currently no direct evidence to suggest that MIPS-21335, a selective PI3KC2α inhibitor, exhibits cytotoxicity at high concentrations. The primary focus of existing research has been on its antithrombotic effects.[1][2] However, as with any chemical compound, off-target effects or concentration-dependent toxicity cannot be entirely ruled out without specific experimental investigation.[3][4][5]
This technical support center provides a framework for researchers and drug development professionals to address potential cytotoxicity concerns when working with this compound. It includes frequently asked questions, troubleshooting guides for common cytotoxicity assays, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Is there any published data on the cytotoxicity of this compound?
A1: To date, no peer-reviewed studies have been published that specifically report on the cytotoxicity of this compound at any concentration. The existing literature primarily details its efficacy and mechanism as an antithrombotic agent by targeting PI3KC2α.
Q2: What are the potential mechanisms by which a PI3K inhibitor like this compound might induce cytotoxicity at high concentrations?
A2: While this compound is a selective PI3KC2α inhibitor, at high concentrations, it could potentially exhibit off-target effects on other kinases, including other PI3K isoforms, which could interfere with critical cell survival pathways. The PI3K/Akt signaling pathway is a key regulator of cell survival and apoptosis, and its inhibition can lead to programmed cell death.
Q3: What concentrations of this compound have been used in published studies?
A3: In functional assays, such as those assessing platelet aggregation, concentrations of this compound up to 10 µM have been used without reported effects on platelet viability. Studies on its antithrombotic effects in mice have used in vivo doses that did not appear to cause adverse effects.
Q4: What initial steps should I take if I suspect this compound is causing cytotoxicity in my experiments?
A4: First, perform a dose-response experiment using a wide range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific cell type. It is also crucial to include appropriate vehicle controls (e.g., DMSO) to rule out solvent-induced toxicity.
Troubleshooting Guides
Issue 1: High background signal in MTT/XTT assay.
| Potential Cause | Troubleshooting Step |
| Contamination | Check for microbial contamination in cell cultures and reagents. |
| Reagent Instability | Prepare fresh MTT/XTT solution for each experiment and protect it from light. |
| Serum Interference | Perform the final incubation step in serum-free media. |
Issue 2: Inconsistent results in LDH release assay.
| Potential Cause | Troubleshooting Step |
| Variable cell numbers | Ensure accurate and consistent cell seeding in all wells. |
| Premature cell lysis | Handle the plate gently to avoid disturbing the cell monolayer. Use a multichannel pipette to add and remove reagents carefully. |
| High spontaneous LDH release | Optimize cell density and ensure cells are healthy before starting the experiment. |
Issue 3: Discrepancy between different cytotoxicity assays.
| Potential Cause | Troubleshooting Step |
| Different cellular mechanisms measured | MTT/XTT assays measure metabolic activity, which may not always correlate directly with cell death. LDH assays measure membrane integrity. Consider using a third, apoptosis-specific assay (e.g., Caspase-3/7 activity) for confirmation. |
| Compound interference | The test compound may interfere with the assay chemistry. Run a cell-free control with the compound and assay reagents to check for direct interactions. |
Quantitative Data Summary
As no public data on this compound cytotoxicity is available, the following tables are presented as templates for researchers to populate with their own experimental data.
Table 1: Hypothetical Dose-Response of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.8 |
| 10 | 95.3 ± 5.5 |
| 50 | 82.7 ± 6.1 |
| 100 | 65.4 ± 7.3 |
| 200 | 48.9 ± 8.0 |
Table 2: Hypothetical LDH Release in Response to this compound Treatment
| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 2.1 ± 1.1 |
| 1 | 3.5 ± 1.5 |
| 10 | 5.2 ± 2.0 |
| 50 | 15.8 ± 3.2 |
| 100 | 32.4 ± 4.5 |
| 200 | 51.7 ± 5.8 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 to 200 µM) and a vehicle control. Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).
Visualizations
Caption: PI3K/Akt Signaling Pathway and Potential Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Cytotoxicity.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. PI3KC2α inhibition is antithrombotic in blood from hypercholesterolemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
MIPS-21335 Technical Support Center: Managing Aqueous Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing solubility issues with the PI3KC2α inhibitor, MIPS-21335, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO up to 25 mg/mL (51.29 mM).[1] For optimal results, use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions in DMSO should be aliquoted and stored under sealed conditions. For long-term storage, -80°C is recommended for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is suitable.[1] Avoid repeated freeze-thaw cycles.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. The compound should first be dissolved in DMSO to create a high-concentration stock solution, which can then be serially diluted into your aqueous experimental medium.
Q4: What is the maximum recommended final concentration of DMSO in my aqueous solution?
A4: For most cell-based assays and in vitro experiments, the final DMSO concentration should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts. In several published studies, a final DMSO concentration of 0.1% (v/v) has been used successfully in whole blood thrombosis assays.[2][3]
Troubleshooting Guide: Precipitation in Aqueous Solutions
A common issue when preparing aqueous working solutions of this compound is the precipitation of the compound upon dilution of the DMSO stock. The following guide provides steps to mitigate this issue.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution | The aqueous solubility limit of this compound has been exceeded. | 1. Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium. 2. Use a multi-step dilution: Instead of a single large dilution, perform serial dilutions. For example, first dilute the DMSO stock into a small volume of your aqueous buffer, vortex thoroughly, and then add this intermediate dilution to the final volume. 3. Increase the final DMSO concentration: If your experimental system tolerates it, a slightly higher final DMSO concentration (e.g., up to 1%) can help maintain solubility. However, always include a vehicle control with the same final DMSO concentration. 4. Consider excipients: For some challenging compounds, the use of solubility-enhancing excipients like cyclodextrins or surfactants (e.g., Tween-20, Pluronic F-68) in the aqueous medium can be beneficial. The choice and concentration of the excipient must be validated for compatibility with your experimental model. |
| Cloudiness or haze in the solution | Formation of fine precipitates or colloids. | 1. Vortex vigorously: Ensure thorough mixing during and after dilution. 2. Gentle warming: Briefly warming the solution to 37°C may help dissolve small precipitates. However, be cautious about the thermal stability of this compound and other components in your medium. 3. Sonication: In some cases, brief sonication in a water bath can help to dissolve fine particles. |
| Inconsistent experimental results | Incomplete dissolution or precipitation over time. | 1. Prepare fresh working solutions: Prepare your aqueous working solutions of this compound immediately before each experiment. 2. Visually inspect solutions: Always visually inspect your solutions for any signs of precipitation before adding them to your experiment. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add a sufficient volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming to 37°C or brief sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -80°C.
Preparation of Aqueous Working Solution (Example for a final concentration of 10 µM with 0.1% DMSO)
-
Thaw a frozen aliquot of the this compound DMSO stock solution (e.g., 10 mM) and bring it to room temperature.
-
Perform a serial dilution. For example, dilute the 10 mM stock 1:10 in your aqueous experimental buffer to get a 1 mM intermediate solution.
-
Vortex the intermediate solution thoroughly.
-
Add the required volume of the 1 mM intermediate solution to your final experimental volume to achieve the desired final concentration. For a 10 µM final concentration, this would be a 1:100 dilution of the 1 mM intermediate solution.
-
The final DMSO concentration in this example would be 0.1%.
Visualizations
References
a minimizing variability in MIPS-21335 antithrombotic assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI3KC2α inhibitor, MIPS-21335, in antithrombotic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the class II phosphoinositide 3-kinase alpha (PI3KC2α) with an IC50 of 7 nM.[1] Its antithrombotic effect stems from its ability to disrupt the internal membrane structure of platelets, which is crucial for their function under high shear stress, rather than inhibiting canonical platelet activation pathways.[2][3] This unique mechanism suggests a potential for antithrombotic therapy with a reduced risk of bleeding compared to conventional antiplatelet agents.[4]
Q2: Does this compound inhibit other PI3K isoforms?
While this compound is most potent against PI3KC2α, it does exhibit some off-target inhibition of other PI3K isoforms at higher concentrations. Its IC50 values for other isoforms are 43 nM for PI3KC2β, 140 nM for p110α, 386 nM for p110β, and 742 nM for p110δ.[1]
Q3: Will this compound affect standard platelet aggregation assays?
This compound has been shown to have minimal to no effect on conventional platelet aggregation induced by agonists like thrombin or collagen-related peptide (CRP) at concentrations up to 10 µM. This is a key feature of its mechanism, distinguishing it from traditional antiplatelet drugs that directly block agonist-induced aggregation.
Q4: What is the recommended solvent and storage for this compound?
For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Once in solution, it can be stored at -80°C for up to six months or at -20°C for up to one month.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of Agonist-Induced Platelet Aggregation
| Potential Cause | Troubleshooting Step |
| High Concentration of this compound | Although this compound has minimal effect at lower concentrations, very high concentrations might lead to off-target effects. Verify the final concentration of this compound in your assay. A concentration of 10 µM is a standard starting point for observing antithrombotic effects without impacting aggregation. |
| Solvent (DMSO) Concentration | High concentrations of the vehicle, DMSO, can independently affect platelet function. Ensure the final DMSO concentration in your assay is low and consistent across all conditions, typically ≤0.1% (v/v). |
| Off-Target Effects on other PI3K isoforms | At concentrations significantly higher than the IC50 for PI3KC2α, this compound can inhibit other PI3K isoforms involved in platelet activation. Consider using a lower concentration or a more specific PI3KC2α inhibitor if available. |
| Platelet Preparation Issues | Pre-activation of platelets during preparation can sensitize them to inhibitors. Ensure gentle handling of blood samples and platelet-rich plasma (PRP). |
Issue 2: High Variability in Ex Vivo Whole Blood Thrombosis Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent Shear Rate | The antithrombotic effect of this compound is highly dependent on shear stress. Ensure your perfusion system provides a consistent and accurate shear rate. A shear rate of 1800 s⁻¹ is commonly used to model arterial thrombosis. |
| Variable Collagen Coating | The density and quality of the collagen coating on the perfusion chamber surface are critical for consistent thrombus formation. Use a standardized protocol for coating and quality control each batch of coated surfaces. |
| Blood Collection and Anticoagulant | The choice and concentration of anticoagulant can impact results. For whole blood perfusion assays, blood is often collected in sodium citrate. Ensure consistent collection techniques to avoid pre-activation of platelets. |
| Incubation Time with this compound | Ensure a consistent pre-incubation time of whole blood with this compound before perfusion. A 10-minute pre-incubation at 37°C is a common practice. |
| Donor Variability | Platelet function can vary significantly between donors. It is recommended to perform experiments with blood from multiple healthy donors who have not taken any antiplatelet medication for at least two weeks. |
Quantitative Data Summary
Table 1: this compound Inhibitory Activity (IC50)
| PI3K Isoform | IC50 (nM) |
| PI3KC2α | 7 |
| PI3KC2β | 43 |
| p110α | 140 |
| p110β | 386 |
| p110δ | 742 |
Table 2: Effect of this compound on Thrombus Formation in Human Blood
| Treatment | Shear Rate (s⁻¹) | Thrombus Volume (µm³/µm²) at 10 min |
| Vehicle (0.1% DMSO) | 1800 | ~40,000 |
| This compound (10 µM) | 1800 | ~15,000 |
| Aspirin (50 µM) | 1800 | ~25,000 |
| P2Y12 Antagonist (2-MeSAMP, 100 µM) | 1800 | ~10,000 |
Note: Thrombus volume data is estimated from graphical representations in the source material and should be considered approximate.
Experimental Protocols
Protocol 1: Ex Vivo Whole Blood Thrombosis Assay
This protocol is adapted from studies investigating the effect of this compound on thrombus formation under flow.
Materials:
-
Freshly drawn human whole blood (anticoagulated with sodium citrate)
-
This compound stock solution in DMSO
-
Vehicle control (DMSO)
-
Collagen-coated microfluidic flow chambers
-
Perfusion pump capable of generating arterial shear rates
-
Fluorescently labeled anti-CD41 antibody (for platelet visualization)
-
Confocal microscope
Procedure:
-
Blood Collection: Collect whole blood from healthy, consenting donors into 3.2% sodium citrate tubes. Donors should be free of any antiplatelet medication for at least 14 days.
-
Pre-incubation: Pre-incubate the whole blood with this compound (e.g., final concentration of 10 µM) or vehicle (e.g., 0.1% DMSO) for 10 minutes at 37°C.
-
Labeling: Add a fluorescently labeled anti-CD41 antibody to the blood to visualize platelets.
-
Perfusion: Perfuse the treated whole blood through a collagen-coated microfluidic chamber at a constant arterial shear rate (e.g., 1800 s⁻¹) for a defined period (e.g., 10 minutes).
-
Imaging: Use real-time confocal microscopy to visualize and quantify thrombus formation on the collagen surface.
-
Data Analysis: Analyze the images to determine thrombus volume, surface area coverage, and other relevant parameters.
Protocol 2: Platelet Aggregation Assay
This protocol is a general procedure for light transmission aggregometry (LTA) and notes the expected outcome with this compound.
Materials:
-
Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)
-
This compound stock solution in DMSO
-
Vehicle control (DMSO)
-
Platelet agonists (e.g., Thrombin, Collagen-Related Peptide - CRP)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pre-incubation: Pre-incubate the PRP with this compound (e.g., 10 µM) or vehicle (0.1% DMSO) for 10 minutes at 37°C.
-
Aggregation Measurement:
-
Place the PRP sample in the aggregometer and establish a baseline reading.
-
Add a platelet agonist (e.g., Thrombin at 0.05 U/mL or CRP at 1 µg/mL).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: Analyze the aggregation curves to determine the maximum percentage of aggregation. With this compound at concentrations up to 10 µM, you should observe no significant inhibition of aggregation.
Visualizations
Caption: PI3KC2α signaling in platelet adhesion and the inhibitory action of this compound.
Caption: Workflow for the ex vivo whole blood thrombosis assay with this compound.
References
a addressing MIPS-21335 instability during long-term experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering instability with the PI3KC2α inhibitor, MIPS-21335, during long-term experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues regarding the stability of this compound in experimental settings.
Q1: My experimental results with this compound are inconsistent over time. Could this be due to compound instability?
A1: Inconsistent results in long-term experiments can be an indication of compound instability. Small molecules like this compound can degrade or precipitate out of solution over time, leading to a decreased effective concentration and potentially generating confounding byproducts.[1]
Q2: What are the proper storage conditions for this compound?
A2: Proper storage is critical to maintaining the stability of this compound. Both solid compound and stock solutions have specific storage requirements.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Short-term (days to weeks) | Sealed, away from moisture.[2] |
| -20°C | Long-term (months to years) | Dry, dark.[3] | |
| In Solvent (-80°C) | -80°C | Up to 6 months | Sealed, away from moisture.[2] |
| In Solvent (-20°C) | -20°C | Up to 1 month | Sealed, away from moisture.[2] |
Q3: How should I prepare this compound stock solutions?
A3: this compound is soluble in DMSO. To prepare stock solutions, use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility. MedchemExpress suggests that sonication may be needed to fully dissolve the compound at higher concentrations (e.g., 25 mg/mL). It is highly recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: What factors in my cell culture media could be causing this compound instability?
A4: Several factors within the cell culture environment can contribute to the degradation of small molecules:
-
pH: The pH of the culture medium can affect the chemical stability of the compound.
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally sensitive compounds.
-
Light Exposure: Protect your experiments from light if the compound is photosensitive.
-
Reactive Components: Serum and other media components can contain enzymes that may metabolize this compound.
Q5: How can I minimize the potential for this compound degradation during my long-term experiments?
A5: To mitigate compound instability, consider the following best practices:
-
Prepare Fresh Working Solutions: Whenever possible, prepare fresh dilutions of this compound in your culture medium immediately before each experiment.
-
Minimize Time at 37°C: Do not pre-incubate the compound in media for extended periods before adding it to your cells.
-
Use Serum-Free Media (if applicable): If your cell line can be maintained in serum-free media for the duration of the experiment, this may reduce enzymatic degradation.
-
Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a method to determine the stability of this compound under your specific experimental conditions.
Objective: To quantify the concentration of this compound in cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your complete cell culture medium (with serum, if applicable)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to your final working concentration in your complete cell culture medium.
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
At each designated time point, remove one aliquot and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of the parent this compound compound in each sample using HPLC or LC-MS.
Data Analysis: Create a graph plotting the concentration of this compound against time. A decrease in concentration over time indicates instability under the tested conditions.
Visualizations
This compound Signaling Pathway
This compound is an inhibitor of PI3KC2α, a class II phosphoinositide 3-kinase. This enzyme plays a role in various cellular processes, including vesicle trafficking and membrane dynamics. The simplified diagram below illustrates the point of inhibition by this compound in the PI3K signaling pathway.
Caption: this compound inhibits PI3KC2α, blocking PIP2 phosphorylation.
Troubleshooting Workflow for this compound Instability
This flowchart provides a logical sequence of steps to diagnose and address potential instability issues with this compound in your experiments.
Caption: A step-by-step guide to troubleshooting this compound instability.
References
a interpreting unexpected results with MIPS-21335 treatment
Welcome to the technical support center for MIPS-21335 treatment. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected results during their experiments.
Troubleshooting Guides
This section provides answers to specific issues you might encounter, offering potential explanations and experimental guidance.
Q1: Why am I observing a lack of anti-thrombotic effect with this compound treatment in my in vitro or ex vivo platelet aggregation assays?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Compound Concentration: The effective concentration of this compound may vary depending on the specific experimental conditions.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for your assay.
-
-
Assay Conditions: Standard in vitro platelet aggregation assays induced by agonists like thrombin or collagen-related peptide (CRP) may not be sensitive to this compound's mechanism of action.[1] Genetic deficiency of PI3KC2α has been shown to not affect these standard assays.[1] this compound's primary effect is on thrombus formation under shear stress.
-
Recommendation: Utilize an ex vivo whole blood thrombosis assay under flow conditions to more accurately assess the anti-thrombotic potential of this compound.[2]
-
-
Cell Line or Species Specificity: The expression and function of PI3KC2α may differ between cell lines and species.
-
Recommendation: Verify the expression of PI3KC2α in your experimental model using techniques like Western blotting or qPCR.
-
Q2: I'm observing unexpected changes in the morphology of cells other than platelets after this compound treatment. Why might this be happening?
Possible Causes and Troubleshooting Steps:
-
Role of PI3KC2α in Non-Platelet Cells: PI3KC2α is not exclusive to platelets and plays a role in various cellular processes in other cell types, including clathrin-mediated endocytosis, cytokinesis, and insulin signaling.[1]
-
Recommendation: Investigate the known functions of PI3KC2α in the specific cell type you are studying. Perform cellular imaging studies (e.g., immunofluorescence, electron microscopy) to characterize the morphological changes.
-
-
Off-Target Effects: While this compound is designed to be a selective PI3KC2α inhibitor, the possibility of off-target effects on other kinases, especially at higher concentrations, cannot be entirely ruled out.
-
Recommendation: Perform a kinase profiling assay to assess the selectivity of this compound at the concentration you are using. Compare the observed phenotype with that of known inhibitors of any identified off-target kinases.
-
Q3: My long-term this compound treatment is showing diminishing efficacy. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Development of Resistance: As with other kinase inhibitors, prolonged treatment can lead to the development of resistance mechanisms. The hyperactivation of the PI3K pathway is a common event in various diseases, and its inhibition can trigger compensatory mechanisms.[3]
-
Feedback Loop Activation: Inhibition of a component of the PI3K/AKT/mTOR pathway can sometimes lead to the reactivation of the pathway through feedback loops. For example, mTORC1 inhibition can lead to increased PI3K-dependent AKT phosphorylation.
-
Upregulation of Parallel Pathways: Cells may compensate for PI3K pathway inhibition by upregulating other signaling pathways, such as the MAPK pathway.
-
Recommendation:
-
Western Blot Analysis: Analyze the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK pathways (e.g., AKT, S6K, ERK) to identify any signs of pathway reactivation or compensatory signaling.
-
Combination Therapy: Consider combination therapy with an inhibitor of the identified compensatory pathway.
-
-
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action of this compound?
A: this compound is an inhibitor of the class II PI3-kinase, PI3KC2α. It is designed to have an anti-thrombotic effect by altering how platelets respond to changes in blood flow, which can promote the formation of pathological clots. A key feature of this mechanism is the prevention of thrombosis without a significant impact on bleeding time.
Q: What are the known on-target and potential off-target effects of PI3K inhibitors in general?
A: While specific data on this compound is limited, the broader class of PI3K inhibitors has been associated with a range of on-target and off-target toxicities. These can include hyperglycemia, rash, stomatitis, and diarrhea. These side effects are often a result of the PI3K pathway's central role in normal cellular processes.
Q: Are there any known resistance mechanisms to PI3K inhibitors?
A: Yes, several resistance mechanisms to PI3K inhibitors have been described, primarily in the context of cancer therapy. These include the reactivation of the PI3K pathway through feedback mechanisms and the upregulation of parallel signaling pathways like the MAPK pathway.
Experimental Protocols
Protocol 1: Ex Vivo Whole Blood Thrombosis Assay
This protocol is adapted from methodologies used to assess the efficacy of anti-platelet agents in hypercholesterolemic mice.
-
Blood Collection: Collect whole blood from the experimental subject (e.g., mouse) into a tube containing an appropriate anticoagulant.
-
Treatment: Treat the whole blood with this compound at various concentrations or a vehicle control.
-
Perfusion Chamber: Perfuse the treated whole blood through a microfluidic chamber coated with an agonist (e.g., collagen) at a defined shear rate to mimic arterial blood flow.
-
Thrombus Formation Analysis: Use fluorescence microscopy to visualize and quantify thrombus formation in real-time. Platelets can be pre-labeled with a fluorescent dye.
-
Data Analysis: Measure parameters such as surface area coverage and thrombus volume to determine the effect of this compound on thrombosis.
Protocol 2: Western Blot Analysis for Resistance Mechanisms
-
Cell Lysis: Lyse cells (e.g., cancer cell lines or platelets) after short-term and long-term treatment with this compound.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-AKT (Ser473), total AKT, p-ERK1/2, total ERK1/2).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify band intensities to determine the activation status of the signaling pathways.
Quantitative Data Summary
Table 1: Comparative Efficacy of Anti-Platelet Agents
| Treatment | Effect on Thrombosis under Shear Stress | Effect on Bleeding Time |
| This compound | Effective | No impact |
| Aspirin | Impaired | Increased |
| P2Y12 Inhibitor | Impaired | Increased |
This table summarizes the conceptual findings from research on this compound.
Visualizations
Caption: this compound inhibits PI3KC2α, disrupting platelet membrane response to blood flow stress and preventing thrombosis.
Caption: Troubleshooting workflow for investigating unexpected results with this compound treatment.
Caption: Logical diagram for interpreting reduced efficacy of this compound.
References
a how to control for off-target effects of MIPS-21335 in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing MIPS-21335 in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) will help ensure the accurate interpretation of results by controlling for potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of the class II phosphoinositide 3-kinase (PI3K), PI3KC2α. It is utilized in research to investigate the cellular functions of this enzyme, particularly in the context of cardiovascular and metabolic diseases.
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for PI3KC2α, it can inhibit other PI3K isoforms at higher concentrations. The primary off-targets are PI3KC2β and the class I PI3Ks (p110α, p110β, and p110δ). Understanding the inhibitory concentrations for these off-targets is crucial for designing well-controlled experiments.
Q3: How can I be sure that the phenotype I observe is due to the inhibition of PI3KC2α and not an off-target effect?
To attribute an observed phenotype specifically to the inhibition of PI3KC2α, a combination of control experiments is essential. These include:
-
Genetic knockdown or knockout of the target: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of PI3KC2α should phenocopy the effects of this compound.
-
Rescue experiments: In a system where PI3KC2α has been knocked down or out, reintroducing a version of the enzyme that is resistant to this compound should reverse the observed phenotype when the compound is applied.
-
Dose-response analysis: The observed phenotype should correlate with the IC50 of this compound for PI3KC2α and not with the IC50 values for its off-targets.
Troubleshooting Guide
Issue 1: The observed phenotype does not correlate with the known function of PI3KC2α.
-
Possible Cause: This could be a strong indication of an off-target effect. The concentration of this compound being used might be high enough to inhibit one or more of the off-target kinases.
-
Troubleshooting Steps:
-
Review the dose-response curve: Ensure that the concentration of this compound used is at or near the IC50 for PI3KC2α and significantly lower than the IC50 for its off-targets.
-
Perform a target knockdown experiment: Use siRNA to specifically knock down PI3KC2α. If the phenotype is not replicated, it is likely an off-target effect.
-
Profile against a panel of kinases: If the phenotype is persistent and unexplained, consider a broader kinase profiling screen to identify potential novel off-targets.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Inconsistencies can arise from variations in experimental conditions such as cell density, passage number, or reagent stability.
-
Troubleshooting Steps:
-
Standardize protocols: Ensure all experimental parameters are consistent between replicates.
-
Prepare fresh solutions: this compound, like many small molecules, can degrade over time. Prepare fresh stock solutions and working dilutions for each experiment.
-
Monitor cell health: Ensure cells are healthy and in the logarithmic growth phase.
-
Issue 3: Unexpected cytotoxicity is observed.
-
Possible Cause: Cell death could be an on-target effect in your specific cell type or an off-target effect.
-
Troubleshooting Steps:
-
Titrate the concentration: Determine the lowest effective concentration of this compound that produces the desired on-target phenotype while minimizing cytotoxicity.
-
Conduct a rescue experiment: If the cytotoxicity is on-target, it should be rescued by the expression of a this compound-resistant PI3KC2α mutant.
-
Compare with a structurally different inhibitor: If another PI3KC2α inhibitor with a different chemical structure does not cause the same cytotoxicity at equipotent concentrations, the cell death is likely due to an off-target effect of this compound.
-
Data Presentation
Table 1: Inhibitory Activity of this compound against PI3K Isoforms
| Target | IC50 (nM) | Class | On-Target/Off-Target |
| PI3KC2α | 7 | II | On-Target |
| PI3KC2β | 43 | II | Off-Target |
| p110α | 140 | I | Off-Target |
| p110β | 386 | I | Off-Target |
| p110δ | 742 | I | Off-Target |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of On-Target and Off-Target Kinases
Objective: To confirm that the observed phenotype is a result of PI3KC2α inhibition by comparing the effects of this compound treatment with the specific knockdown of PI3KC2α and its primary off-targets.
Methodology:
-
Cell Culture: Plate cells at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Reconstitute siRNAs targeting PI3KC2α (on-target), PI3KC2β, p110α, p110β, p110δ (off-targets), and a non-targeting control siRNA to a stock concentration of 20 µM.
-
Transfection:
-
For each well of a 6-well plate, dilute 50 pmol of each siRNA into 250 µL of Opti-MEM I Reduced Serum Medium.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine solutions and incubate for 5 minutes at room temperature.
-
Add the 500 µL siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
Verification of Knockdown: Harvest a subset of cells to confirm knockdown efficiency via Western blot or qRT-PCR.
-
Phenotypic Assay: Treat the remaining cells with this compound or vehicle control (DMSO) and perform the desired phenotypic assay.
-
Data Analysis: Compare the phenotype of this compound-treated cells with that of the PI3KC2α knockdown cells. A similar phenotype suggests the effect is on-target. Compare these results to the phenotypes of the off-target knockdown cells.
Protocol 2: Rescue Experiment with a this compound-Resistant Mutant
Objective: To definitively demonstrate that the effect of this compound is mediated through PI3KC2α. This protocol assumes the availability of a this compound-resistant mutant of PI3KC2α.
Methodology:
-
Cell Line Generation: Create a stable cell line with endogenous PI3KC2α knocked out using CRISPR/Cas9.
-
Plasmid Transfection: Transfect the PI3KC2α knockout cells with either an empty vector control, a vector expressing wild-type PI3KC2α, or a vector expressing a this compound-resistant mutant of PI3KC2α.
-
Selection: Select for successfully transfected cells using an appropriate selection marker.
-
This compound Treatment: Treat all three cell populations (empty vector, wild-type rescue, mutant rescue) with a concentration of this compound that is known to produce the phenotype of interest.
-
Phenotypic Assay: Perform the relevant phenotypic assay.
-
Data Analysis:
-
The empty vector control cells should not exhibit the phenotype upon this compound treatment (as the target is absent).
-
The wild-type rescue cells should exhibit the phenotype upon this compound treatment (as the target is present and sensitive).
-
The mutant rescue cells should not exhibit the phenotype upon this compound treatment, as the expressed enzyme is resistant to the inhibitor. This result strongly confirms on-target activity.
-
Visualizations
Caption: PI3K signaling pathway showing the on-target (PI3KC2α) and off-target inhibition by this compound.
Caption: Experimental workflows for controlling for off-target effects of this compound.
Caption: Logical diagram for determining on-target vs. off-target effects.
MIPS-21335 Delivery in Animal Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting animal studies with MIPS-21335, a potent and selective inhibitor of the class II phosphoinositide 3-kinase C2α (PI3KC2α). The information is presented in a question-and-answer format to directly address potential issues and streamline experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of PI3KC2α with a reported IC50 of 7 nM.[1] It also shows inhibitory activity against other PI3K isoforms, but with lower potency.[1] Its primary mechanism of action in the context of thrombosis is the inhibition of PI3KC2α in platelets. This inhibition disrupts the platelet's internal membrane structure, which in turn impairs their ability to form stable thrombi, particularly under high shear stress conditions.[1] This mechanism is distinct from canonical platelet activation pathways targeted by many existing antiplatelet therapies.
Q2: What is the recommended in vivo dose of this compound in mice?
In published preclinical studies, this compound has been shown to be effective in mouse models of thrombosis when administered intravenously (i.v.) at a dose of 1 mg/kg.[1] This dose was sufficient to prevent thrombosis in a carotid artery injury model without significantly impacting bleeding time.[1]
Q3: What is the known safety profile of this compound in animal studies?
The primary safety advantage of this compound highlighted in preclinical studies is its ability to prevent thrombosis without prolonging bleeding time. In a mouse tail transection model, a 1 mg/kg intravenous dose of this compound did not increase blood loss, a common side effect of many antiplatelet agents. However, comprehensive toxicological data for this compound is not publicly available. As with any investigational compound, researchers should conduct appropriate safety and toxicity studies for their specific animal model and experimental design.
Q4: Is this compound effective in disease models?
Yes, this compound has demonstrated efficacy in a mouse model of hypercholesterolemia. In ApoE-/- mice, which exhibit a prothrombotic phenotype, acute pharmacological inhibition of PI3KC2α with this compound significantly reduced thrombosis in an ex vivo whole blood thrombosis assay. This suggests that targeting PI3KC2α may be a promising antithrombotic strategy in high-risk populations.
Q5: Are there any commercially available sources for this compound?
This compound is available from commercial suppliers for research purposes. It is important to source the compound from a reputable vendor to ensure its quality and purity for in vivo studies.
Troubleshooting Guides
Problem: Inconsistent antithrombotic efficacy in our mouse model.
-
Solution 1: Verify Compound Integrity and Formulation. Ensure that the this compound used is of high purity and has been stored correctly to prevent degradation. Prepare fresh formulations for each experiment according to the supplier's instructions.
-
Solution 2: Confirm Route and Timing of Administration. For in vivo thrombosis models, intravenous administration has been shown to be effective. Administer this compound approximately 10 minutes before inducing thrombosis to allow for adequate distribution.
-
Solution 3: Animal Model Considerations. The thrombotic response can vary between different mouse strains and models of thrombosis. Ensure that the chosen model is appropriate and that baseline thrombotic parameters are well-characterized.
-
Solution 4: Anesthesia. The type of anesthetic used can influence cardiovascular parameters and platelet function. Use a consistent and appropriate anesthetic regimen across all experimental groups.
Problem: Observing increased bleeding in our animal model.
-
Solution 1: Dose Verification. Carefully re-evaluate the dose of this compound being administered. While 1 mg/kg i.v. has been reported to be safe in mice, higher doses may have different effects.
-
Solution 2: Concomitant Medications. If other compounds are being administered, consider the possibility of drug-drug interactions that could affect hemostasis.
-
Solution 3: Hemostasis Assay. The method used to assess bleeding can influence the results. The tail transection model is a standard method, but other assays may be more sensitive to subtle changes in hemostasis.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PI3KC2α | 7 |
| PI3KC2β | 43 |
| p110α | 140 |
| p110β | 386 |
| p110δ | 742 |
Data sourced from MedchemExpress.
Table 2: In Vivo Study Design for this compound in a Mouse Thrombosis Model
| Parameter | Details |
| Animal Model | Wild-type mice |
| Compound | This compound |
| Dose | 1 mg/kg |
| Route of Administration | Intravenous (i.v.) |
| Timing of Administration | 10 minutes before thrombosis induction |
| Thrombosis Model | Carotid artery electrolytic injury |
| Primary Efficacy Endpoint | Prevention of occlusive thrombus formation |
| Primary Safety Endpoint | Tail bleeding time |
This table summarizes a typical experimental setup based on published literature.
Experimental Protocols
Protocol 1: In Vivo Mouse Model of Arterial Thrombosis
-
Animal Preparation: Anesthetize wild-type mice using a suitable anesthetic agent.
-
Surgical Procedure: Surgically expose the common carotid artery.
-
Compound Administration: Administer this compound at 1 mg/kg or vehicle control via intravenous injection (e.g., tail vein) 10 minutes prior to injury.
-
Thrombus Induction: Induce thrombosis by applying a filter paper saturated with ferric chloride to the adventitial surface of the carotid artery or by using an electrolytic injury model.
-
Blood Flow Monitoring: Monitor blood flow in the carotid artery using a Doppler flow probe to determine the time to vessel occlusion.
-
Data Analysis: Compare the time to occlusion between the this compound-treated and vehicle-treated groups.
Protocol 2: Tail Bleeding Time Assay
-
Animal Preparation: Anesthetize mice and place them on a homeothermic blanket to maintain body temperature.
-
Compound Administration: Administer this compound at 1 mg/kg or vehicle control via intravenous injection.
-
Tail Transection: After a predetermined time (e.g., 10 minutes), transect the tail 5 mm from the tip using a sterile scalpel blade.
-
Bleeding Time Measurement: Immediately immerse the tail in warm saline (37°C) and start a timer. Record the time until bleeding ceases completely for at least 30 seconds. If bleeding persists beyond a set cutoff time (e.g., 15 minutes), the experiment is terminated.
-
Data Analysis: Compare the bleeding times between the this compound-treated and vehicle-treated groups.
Visualizations
Caption: PI3KC2α Signaling in Thrombosis and Inhibition by this compound.
Caption: Experimental Workflow for In Vivo Efficacy and Safety Assessment.
References
Technical Support Center: Validating MIPS-21335 Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for validating the cellular activity of MIPS-21335, a potent inhibitor of Phosphoinositide 3-kinase Class II Alpha (PI3KC2α).
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary target of this compound is the class II phosphoinositide 3-kinase alpha, PI3KC2α, with a reported IC50 of 7 nM. It demonstrates selectivity over other PI3K isoforms, though it can inhibit PI3KC2β, p110α, p110β, and p110δ at higher concentrations.[1]
Q2: What is the established mechanism of action for this compound?
A2: this compound functions as a catalytic inhibitor of PI3KC2α. This enzyme is involved in producing the signaling lipids phosphatidylinositol 3-phosphate (PI(3)P) and phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2). By inhibiting PI3KC2α, this compound disrupts downstream signaling pathways that regulate cellular processes such as membrane trafficking, cell migration, and proliferation.[2][3] Its most well-characterized effect is antithrombotic, where it impairs platelet-dependent thrombus growth.[1][4]
Q3: How should I reconstitute and store this compound?
A3: this compound is typically supplied as a solid. It is recommended to reconstitute it in a solvent like DMSO to create a concentrated stock solution (e.g., 10 mM). To prevent degradation from repeated freeze-thaw cycles, you should aliquot the stock solution into smaller volumes and store them at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month). Always protect the compound from light.
Q4: What is a typical effective concentration range for this compound in cell culture?
A4: The effective concentration will vary significantly depending on the cell line and the duration of treatment. Based on its enzymatic IC50 of 7 nM, a starting concentration range for cellular assays could be from 10 nM to 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. In studies on human platelets, concentrations up to 10 µM have been used.
Q5: Which downstream signaling pathways are affected by PI3KC2α inhibition?
A5: PI3KC2α is part of the broader PI3K signaling network that plays a key role in cell growth, proliferation, and survival. While distinct from the more commonly studied Class I PI3Ks, inhibition of PI3KC2α is expected to impact downstream effectors, potentially including the AKT/mTOR pathway, which is a central regulator of cell proliferation and survival. Validating activity should include assessing the phosphorylation status of key proteins in this pathway, such as Akt.
PI3KC2α Signaling Pathway
The following diagram illustrates a simplified signaling cascade involving PI3KC2α. Inhibition by this compound is expected to block this pathway, leading to a reduction in cell proliferation and survival.
Caption: Simplified PI3KC2α signaling pathway leading to cell proliferation.
Troubleshooting Guide
Encountering issues during experimental validation is common. This guide addresses specific problems in a question-and-answer format.
Problem 1: I am not observing the expected decrease in cell viability/proliferation after this compound treatment.
| Possible Cause | Recommended Solution |
| Cell Line Insensitivity | The cell line may not depend on the PI3KC2α pathway for survival or proliferation. Research the genetic background of your cells (e.g., mutations in other PI3K isoforms, PTEN status) to assess pathway dependence. Consider testing a panel of different cell lines. |
| Suboptimal Compound Concentration | The concentration used may be too low. Perform a dose-response curve (e.g., from 1 nM to 20 µM) to determine the IC50 or GI50 in your specific cell line. |
| Incorrect Treatment Duration | The effect of the inhibitor may be cytostatic rather than cytotoxic, requiring longer incubation times to observe an effect on cell number. Conduct a time-course experiment (e.g., 24, 48, 72 hours). |
| Compound Instability/Degradation | Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. Prepare fresh dilutions from a properly stored aliquot for each experiment. |
| High Serum Concentration | Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Try reducing the serum concentration during treatment (e.g., to 2-5%) or use serum-free media if the cells can tolerate it for the treatment duration. |
Problem 2: My Western blot results for downstream targets (e.g., p-Akt) are inconsistent or show no change.
| Possible Cause | Recommended Solution |
| Timing of Lysate Collection | The inhibition of signaling pathways can be rapid and transient. Collect cell lysates at earlier time points (e.g., 15 min, 30 min, 1h, 2h, 6h) after treatment to capture the peak of inhibition. |
| Phosphatase Activity | Phosphatases in the cell lysate can dephosphorylate your target protein, masking the effect of the inhibitor. Ensure that your lysis buffer is always supplemented with fresh phosphatase inhibitors. |
| Suboptimal Antibody or Blocking | The phospho-specific antibody may be of poor quality or used at a suboptimal dilution. For phospho-protein detection, blocking with 5% BSA in TBST is often recommended over milk, as milk contains phosphoproteins (casein) that can increase background. |
| Pathway Redundancy/Feedback | Cancer cells can have redundant signaling pathways or feedback loops that compensate for the inhibition of one node. If p-Akt is unchanged, consider assessing other downstream effectors or a more direct functional outcome like cell migration. |
| Loading Control Issues | Always normalize the phosphorylated protein signal to the total protein signal for that same target (e.g., p-Akt vs. total Akt) to account for any variations in protein loading. |
Problem 3: I am observing high variability between my experimental replicates ("edge effects").
| Possible Cause | Recommended Solution |
| Evaporation in Microplates | Wells on the perimeter of a microplate are prone to evaporation, especially during long incubations, which concentrates reagents and affects cell growth. This is known as the "edge effect". |
| Uneven Cell Seeding | Inconsistent cell numbers across wells will lead to high variability. Ensure the cell suspension is homogenous by gently mixing before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even settling. |
| Temperature Gradients | Incubator temperature can vary. Avoid stacking plates and ensure proper air circulation within the incubator. |
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting unexpected cell viability assay results.
Caption: A decision tree for troubleshooting cell viability assay results.
Key Experimental Protocols
Cell Viability/Proliferation Assay (MTT Method)
This protocol measures cell metabolic activity as an indicator of viability.
Materials:
-
Cells of interest
-
This compound (reconstituted in DMSO)
-
96-well flat-bottom tissue culture plates
-
Complete growth medium
-
Serum-free medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free or low-serum medium. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include "vehicle control" (DMSO only) and "no treatment" wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes, protecting the plate from light.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only wells). Normalize the data to the vehicle control wells (set to 100% viability) and plot the results to determine the IC50/GI50 value.
Western Blot for Phospho-Akt (Ser473)
This protocol validates on-target activity by measuring the phosphorylation status of a key downstream effector.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound (reconstituted in DMSO)
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 100 nM, 1 µM, 10 µM) and a vehicle control for a short duration (e.g., 1-2 hours).
-
Protein Extraction: Place plates on ice. Aspirate media and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane 3 times for 5 minutes each with TBST. Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize, the blot can be stripped and re-probed with an antibody for total Akt.
Experimental Workflow Visualization
The diagram below outlines the key steps and decision points for a typical Western Blotting experiment designed to validate this compound activity.
Caption: Standard workflow for Western blot analysis of p-Akt inhibition.
References
Validation & Comparative
MIPS-21335 vs. Aspirin: A Comparative Guide to Antithrombotic Efficacy
A detailed analysis of two distinct antithrombotic agents reveals a novel mechanism with a potentially wider therapeutic window. This guide compares MIPS-21335 and aspirin, focusing on their mechanisms of action, preclinical efficacy, and safety profiles, supported by experimental data.
In the landscape of antithrombotic therapies, aspirin has long been a cornerstone for the prevention of cardiovascular events. However, its efficacy is hampered by a significant risk of bleeding. A novel investigational agent, this compound, presents a promising alternative by targeting a distinct pathway in platelet biology, offering potent antithrombotic effects without the associated bleeding complications observed with aspirin in preclinical models.
Mechanism of Action: Two Different Approaches to Platelet Inhibition
This compound and aspirin disrupt the process of thrombosis through fundamentally different mechanisms. Aspirin employs a well-established pathway, while this compound leverages a novel approach targeting the internal membrane dynamics of platelets.
This compound: Targeting the Platelet's Internal Membrane
This compound is a potent and selective inhibitor of the class II phosphoinositide 3-kinase C2 alpha (PI3KC2α), with a half-maximal inhibitory concentration (IC₅₀) of 7 nM.[1] Its mechanism does not rely on blocking canonical platelet activation pathways. Instead, by inhibiting PI3KC2α, this compound disrupts the platelet's internal membrane system. This disruption is thought to alter the mechanical properties of the platelets, making them less able to form stable thrombi, particularly under the high shear stress conditions characteristic of arterial thrombosis.[2]
Figure 1. Signaling pathway for this compound antithrombotic action.
Aspirin: Irreversible Inhibition of COX-1
Aspirin's antithrombotic effect is derived from its ability to irreversibly acetylate the cyclooxygenase-1 (COX-1) enzyme in platelets. This action blocks the biosynthesis of prostaglandin H₂, a precursor for thromboxane A₂ (TXA₂). TXA₂ is a potent vasoconstrictor and platelet agonist that amplifies platelet activation and aggregation. By preventing TXA₂ formation, aspirin effectively dampens platelet response to thrombotic stimuli for the entire lifespan of the platelet.
Figure 2. Signaling pathway for aspirin's antithrombotic action.
Comparative Efficacy: In Vivo and Ex Vivo Data
Preclinical studies directly comparing this compound and aspirin highlight the potential advantages of the novel PI3KC2α inhibitor, particularly concerning the separation of antithrombotic efficacy from bleeding risk.
In Vivo Thrombosis Models
In a murine model of electrolytic-induced carotid artery thrombosis, this compound demonstrated potent antithrombotic effects. Intravenous administration of this compound (1 mg/kg) was shown to markedly delay and ultimately prevent vessel occlusion.[1] In contrast, while aspirin also exhibits antithrombotic properties in similar models, its efficacy is intrinsically linked to an increased risk of bleeding.
Hemostasis and Bleeding Risk
A critical differentiator between the two compounds is their effect on hemostasis. In a mouse tail transection model, this compound (1 mg/kg) had no significant impact on bleeding time or total blood loss compared to the vehicle control.[2][3] Conversely, a therapeutic dose of aspirin (200 mg/kg) significantly prolonged bleeding time and increased overall blood loss. This suggests that this compound may possess a significantly wider therapeutic window, a highly desirable feature for an antithrombotic agent.
| Parameter | Vehicle (DMSO) | This compound (1 mg/kg) | Vehicle (Saline) | Aspirin (200 mg/kg) |
| Median Bleeding Time (min) | ~2.5 | ~2.5 | ~2.5 | >15* |
| Blood Loss (Hemoglobin Absorbance) | Baseline | No Significant Increase | Baseline | Significant Increase |
| Note: In the aspirin group, some mice were still bleeding at the 15-minute experimental endpoint. Data is based on graphical representation from Selvadurai MV, et al. Sci Transl Med. 2020. |
Efficacy Under High Shear Stress
Pathological thrombus formation often occurs in regions of high hemodynamic shear stress, such as in stenosed arteries. Ex vivo studies using human blood flowed over a collagen surface demonstrated that this compound (10 µM) effectively reduced thrombus volume at a high shear rate of 3000 s⁻¹. In the same experimental setup, the efficacy of aspirin (50 µM) was found to be impaired under these high shear conditions. This suggests that this compound may be more effective in preventing arterial thrombosis in clinically relevant settings.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data.
Ferric Chloride-Induced Carotid Artery Thrombosis Model
This widely used in vivo model induces thrombosis through oxidative injury to the vascular endothelium.
Figure 3. Experimental workflow for the in vivo thrombosis model.
-
Anesthesia and Surgical Preparation: Mice are anesthetized, and the common carotid artery is surgically isolated.
-
Drug Administration: this compound, aspirin, or a vehicle control is administered intravenously prior to injury.
-
Thrombosis Induction: A small piece of filter paper saturated with ferric chloride is applied to the exterior of the artery for a defined period, inducing endothelial injury.
-
Monitoring and Endpoint: Blood flow through the artery is monitored using a Doppler flow probe. The primary endpoint is the time to complete cessation of blood flow (occlusion).
Tail Bleeding Time Assay
This assay is a standard method for assessing the effect of a compound on hemostasis.
-
Anesthesia and Drug Administration: Mice are anesthetized, and the test agent (this compound or aspirin) or vehicle is administered.
-
Tail Transection: A small, standardized segment (e.g., 3 mm) of the distal tail is amputated.
-
Bleeding Measurement: The tail is immediately immersed in saline at 37°C. The time until bleeding ceases for a defined period is recorded. The experiment is typically terminated after a set time (e.g., 15-20 minutes) if bleeding has not stopped.
-
Blood Loss Quantification: Total blood loss can be estimated by measuring the amount of hemoglobin released into the saline.
Conclusion
This compound represents a novel class of antithrombotic agents that targets the structural integrity of the platelet's internal membrane system via PI3KC2α inhibition. Preclinical data strongly suggest that this mechanism can effectively prevent arterial thrombosis with a significantly improved safety profile compared to aspirin, most notably by avoiding an increase in bleeding time. Furthermore, its sustained efficacy under high shear stress conditions, where aspirin's effect wanes, positions this compound as a promising candidate for further development in the prevention of heart attack and stroke. These findings warrant clinical investigation to determine the translatability of this compelling preclinical profile to human cardiovascular disease.
References
A Comparative Study of MIPS-21335 and P2Y12 Inhibitors in Antiplatelet Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet therapies, the prevention of arterial thrombosis to mitigate the risk of cardiovascular events such as myocardial infarction and stroke remains a critical area of research. For decades, P2Y12 inhibitors have been a cornerstone of this therapeutic approach. However, the emergence of novel agents with distinct mechanisms of action, such as MIPS-21335, presents a new paradigm in antithrombotic strategy. This guide provides a detailed comparative analysis of this compound and the widely used P2Y12 inhibitors, focusing on their mechanisms of action, performance data from preclinical and clinical studies, and their respective safety profiles.
Executive Summary
This comparison guide delves into a novel antiplatelet agent, this compound, and contrasts it with established P2Y12 inhibitors like clopidogrel, prasugrel, and ticagrelor. This compound, a Phosphoinositide 3-Kinase C2α (PI3KC2α) inhibitor, presents a unique mechanism of action that targets the internal membrane of platelets, demonstrating potent antithrombotic effects, particularly under conditions of high shear stress, without a corresponding increase in bleeding time in preclinical models.[1][2] P2Y12 inhibitors, on the other hand, act by blocking the P2Y12 receptor on the platelet surface, thereby inhibiting ADP-mediated platelet activation and aggregation. While effective in preventing thrombotic events, their use is often associated with an increased risk of bleeding. This guide will present available data to offer a comprehensive comparison for research and development professionals.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and P2Y12 inhibitors lies in their molecular targets and the signaling pathways they disrupt.
This compound: Targeting the Platelet's Internal Membrane Integrity
This compound is an inhibitor of PI3KC2α, an enzyme involved in regulating the internal membrane structure of platelets.[2][3] By inhibiting PI3KC2α, this compound is thought to disrupt the platelet's ability to respond to changes in blood flow and shear stress, which are critical triggers for thrombus formation in pathological conditions.[1] This mechanism is distinct from traditional antiplatelet agents that target surface receptors involved in platelet activation. The antithrombotic effect of this compound is particularly pronounced under high shear stress, a condition where the efficacy of some conventional antiplatelet drugs may be diminished.
P2Y12 Inhibitors: Blocking a Key Platelet Activation Receptor
P2Y12 inhibitors, including clopidogrel, prasugrel, and ticagrelor, directly target the P2Y12 receptor, a G protein-coupled receptor on the platelet surface. Adenosine diphosphate (ADP), released from dense granules of activated platelets, binds to the P2Y12 receptor, initiating a signaling cascade that leads to further platelet activation, aggregation, and thrombus formation. P2Y12 inhibitors prevent this binding, thereby reducing platelet aggregation and the overall thrombotic response.
Below are diagrams illustrating the distinct signaling pathways affected by this compound and P2Y12 inhibitors.
Performance Data: A Comparative Overview
Direct head-to-head preclinical studies quantitatively comparing this compound with P2Y12 inhibitors are limited in the public domain. Therefore, this section presents the available data for each class of drugs separately to facilitate a qualitative comparison.
This compound: Preclinical Data
This compound has demonstrated promising antithrombotic efficacy in preclinical models, with a notable separation of antithrombotic effects from bleeding risk.
| Parameter | Species/Model | Agonist/Condition | Result | Reference |
| IC50 (PI3KC2α) | In vitro | - | 7 nM | |
| IC50 (Other Kinases) | In vitro | - | PI3KC2β: 43 nM, p110α: 140 nM, p110β: 386 nM, p110δ: 742 nM | |
| Thrombus Formation | Mouse (in vivo) | Electrolytic injury | Markedly delayed and ultimately prevented thrombosis | |
| Bleeding Time | Mouse (in vivo) | Tail transection | No impact on bleeding time | |
| Thrombus Formation under High Shear Stress | Human blood (ex vivo) | Collagen-coated surface | Potently antithrombotic; more effective than a P2Y12 antagonist |
P2Y12 Inhibitors: Clinical Trial Data
The clinical efficacy and safety of P2Y12 inhibitors have been extensively studied in large-scale clinical trials. The following table summarizes key findings from meta-analyses comparing potent P2Y12 inhibitors (prasugrel, ticagrelor) to clopidogrel in patients with acute coronary syndrome (ACS).
| Outcome | Comparison | Result (Hazard Ratio/Odds Ratio [95% CI]) | Reference |
| Major Adverse Cardiovascular Events (MACE) | Potent P2Y12 Inhibitors vs. Clopidogrel | 0.81 [0.73-0.90] | |
| All-Cause Death | Potent P2Y12 Inhibitors vs. Clopidogrel | 0.81 [0.73-0.90] | |
| Stent Thrombosis | Potent P2Y12 Inhibitors vs. Clopidogrel | 0.58 [0.49-0.69] | |
| Major Bleeding | Potent P2Y12 Inhibitors vs. Clopidogrel | 1.22 [0.99-1.52] (not statistically significant in this meta-analysis) | |
| Major Bleeding (TIMI) | New P2Y12 Inhibitors vs. Clopidogrel | 1.21 [1.05-1.40] |
Off-Target Effects
This compound: As a relatively new compound, the full off-target profile of this compound is not as extensively characterized as that of P2Y12 inhibitors. Its primary off-target effects appear to be on other PI3K isoforms, with significantly lower potency compared to its action on PI3KC2α.
P2Y12 Inhibitors: The off-target effects of P2Y12 inhibitors have been a subject of investigation. One study suggested that ticagrelor does not have significant off-target effects on endothelial function or systemic adenosine plasma levels when compared with clopidogrel and prasugrel. However, other studies have suggested potential pleiotropic effects of ticagrelor that are not directly related to P2Y12 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate antiplatelet agents.
In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation in response to a specific agonist.
-
Objective: To determine the concentration-dependent inhibitory effect of a test compound on platelet aggregation.
-
Methodology:
-
Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Light Transmission Aggregometry (LTA):
-
PRP is placed in a cuvette in an aggregometer.
-
A baseline light transmission is established.
-
The test compound (e.g., this compound or a P2Y12 inhibitor) at various concentrations is added to the PRP and incubated.
-
A platelet agonist (e.g., ADP for P2Y12-mediated aggregation, or collagen for general platelet activation) is added to induce aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. This change is recorded over time.
-
-
Data Analysis: The percentage of aggregation is calculated relative to a platelet-poor plasma (PPP) control (100% aggregation) and a vehicle control (0% inhibition). The IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) is then determined.
-
References
MIPS-21335: A Novel PI3K Inhibitor for Thrombosis with a Promising Safety Profile
A Comparative Analysis of MIPS-21335 Against Other Phosphoinositide 3-Kinase (PI3K) Inhibitors in the Management of Thrombosis.
Researchers in the fields of hematology and cardiovascular drug development are continuously seeking novel antiplatelet agents with improved efficacy and a wider therapeutic window. A significant challenge with current antiplatelet therapies is the inherent risk of bleeding. This compound, a potent inhibitor of phosphoinositide 3-kinase C2α (PI3KC2α), has emerged as a promising antithrombotic candidate that appears to circumvent this major drawback. This guide provides a detailed comparison of this compound with other PI3K inhibitors investigated for thrombosis, supported by experimental data, to offer an objective resource for scientists and drug development professionals.
Mechanism of Action: A Unique Approach to Thrombosis Prevention
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes crucial for various cellular functions, including platelet activation and thrombus formation.[1][2] PI3K inhibitors have been explored as potential antithrombotic agents, with different isoforms presenting distinct therapeutic opportunities and challenges.
This compound distinguishes itself by selectively targeting PI3KC2α. This inhibition disrupts the internal membrane structure of platelets, a mechanism distinct from the canonical platelet activation pathways targeted by many existing antiplatelet drugs.[3] This unique mode of action is believed to be the reason for its potent antithrombotic effects without a significant impact on bleeding time, a critical differentiator from other antiplatelet agents like aspirin and some other PI3K inhibitors.[3]
Comparative Efficacy and Safety Profile
The performance of this compound has been evaluated against other PI3K inhibitors, particularly those targeting Class I PI3K isoforms, such as the PI3Kβ inhibitors TGX-221 and AZD6482, and the pan-Class I inhibitor copanlisib.
Inhibitor Specificity
A key aspect in comparing PI3K inhibitors is their isoform selectivity, which dictates their mechanism of action and potential side effects.
| Inhibitor | Primary Target(s) | IC50 (nM) |
| This compound | PI3KC2α | 7 |
| PI3KC2β | 43 | |
| p110α | 140 | |
| p110β | 386 | |
| p110δ | 742 | |
| Copanlisib | p110α | 0.5 |
| p110δ | 0.7 | |
| p110β | 3.7 | |
| p110γ | 6.4 | |
| TGX-221 | p110β | ~5 |
| AZD6482 | p110β | - |
Note: IC50 values are sourced from multiple studies and may have been determined under different experimental conditions.
Antithrombotic Efficacy
Experimental data from various thrombosis models demonstrate the antithrombotic potential of these inhibitors.
| Inhibitor | Model | Key Findings |
| This compound | Ex vivo human whole blood thrombosis | Significantly reduced thrombus volume on a collagen surface.[4] |
| In vivo mouse model | Markedly delayed and prevented thrombosis without impacting bleeding time. | |
| Ex vivo hypercholesterolemic mouse blood | Reduced thrombosis, suggesting efficacy in a high-risk population. | |
| TGX-221 | In vivo mouse FeCl3 arterial thrombosis | Dose-dependently improved blood flow and vascular patency. |
| AZD6482 | Ex vivo human blood | Showed antithrombotic effects. |
| Copanlisib | Ex vivo human whole blood thrombosis | Reduced thrombus formation on a collagen surface. |
Bleeding Risk Assessment
A critical parameter for any antithrombotic agent is its effect on hemostasis, typically measured by bleeding time.
| Inhibitor | Species | Bleeding Time Assessment |
| This compound | Mouse | No significant impact on bleeding time or blood loss. |
| TGX-221 | Mouse | Significantly increased tail and renal bleeding time at antithrombotic doses. |
| Aspirin (for comparison) | Mouse | Significantly prolonged bleeding time and increased blood loss. |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental setups, the following diagrams are provided.
Detailed Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model (In Vivo)
This model is widely used to induce thrombus formation in the carotid artery of mice.
-
Animal Preparation: Anesthetize the mouse (e.g., with a mixture of ketamine and xylazine). Surgically expose the common carotid artery.
-
Baseline Measurement: Measure baseline blood flow using a Doppler flow probe placed around the artery.
-
Inhibitor Administration: Administer the PI3K inhibitor or vehicle control, typically via intravenous injection, a specified time before injury. For example, TGX-221 was administered 15 minutes prior to injury.
-
Injury Induction: Apply a filter paper saturated with a specific concentration of FeCl₃ (e.g., 10%) to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Thrombus Monitoring: Continuously monitor blood flow using the Doppler probe until vessel occlusion occurs or for a predetermined observation period (e.g., 30 minutes).
-
Data Analysis: Key parameters to analyze include the time to vessel occlusion and the total blood flow over the observation period.
Tail Bleeding Time Assay (In Vivo)
This assay assesses the effect of an inhibitor on hemostasis.
-
Animal Preparation: Anesthetize the mouse and maintain its body temperature.
-
Inhibitor Administration: Administer the inhibitor or vehicle control.
-
Tail Transection: Transect the tail at a specific distance from the tip (e.g., 5 mm).
-
Bleeding Measurement: Immerse the tail in pre-warmed saline (37°C) and measure the time until bleeding stops for a continuous period (e.g., 2 minutes). The observation period is typically capped (e.g., at 1800 seconds).
-
Data Analysis: The primary endpoint is the duration of bleeding.
Ex Vivo Whole Blood Thrombosis Assay
This assay measures thrombus formation under flow conditions.
-
Blood Collection: Collect whole blood from human donors or mice into an anticoagulant (e.g., heparin).
-
Inhibitor Treatment: Incubate the blood with the PI3K inhibitor or vehicle control at a specific concentration and for a defined duration.
-
Flow Chamber: Perfuse the treated blood through a microfluidic chamber coated with a pro-thrombotic substrate (e.g., type I collagen) at a defined shear rate (e.g., 1800 s⁻¹).
-
Thrombus Visualization: Visualize and quantify thrombus formation in real-time using fluorescence microscopy (e.g., by labeling platelets with a fluorescent dye).
-
Data Analysis: The primary endpoint is the total thrombus volume over time.
Conclusion
This compound represents a significant advancement in the development of PI3K inhibitors for thrombosis. Its unique mechanism of action, targeting PI3KC2α to disrupt the platelet's internal membrane, translates to a potent antithrombotic effect without the concomitant increase in bleeding risk observed with some Class I PI3K inhibitors like TGX-221. This favorable safety profile, coupled with its efficacy in preclinical models, including those representing high-risk populations, positions this compound as a highly promising candidate for further clinical investigation as a novel antiplatelet therapy. The data presented in this guide underscores the importance of isoform selectivity in designing next-generation antithrombotic agents with an improved therapeutic index.
References
MIPS-21335 Demonstrates Superior Efficacy in Preclinical Models of Aspirin Resistance
For Immediate Release
A novel antiplatelet agent, MIPS-21335, shows significant promise in overcoming the challenges of aspirin resistance, a critical concern in the prevention of cardiovascular events. Preclinical studies reveal that this compound, a selective inhibitor of phosphoinositide 3-kinase C2α (PI3KC2α), maintains its potent antithrombotic effects in models where aspirin's efficacy is compromised. This guide provides a comparative analysis of this compound against conventional antiplatelet therapies, supported by experimental data, for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a potent and selective inhibitor of PI3KC2α with an IC50 of 7 nM.[1] Its mechanism of action is distinct from aspirin, which targets the cyclooxygenase-1 (COX-1) enzyme to prevent the production of thromboxane A2. This compound disrupts the internal membrane structure of platelets, which impairs their ability to form stable thrombi under high shear stress, a condition often associated with arterial thrombosis.[2][3] This unique mechanism suggests its potential as an effective antithrombotic in patient populations with high platelet reactivity, including those who are aspirin-resistant.
Comparative Efficacy in Aspirin-Resistant Models
While direct studies on clinically defined aspirin-resistant human platelets are not yet available, a key study investigated the efficacy of this compound in a hypercholesterolemic mouse model.[4] Hypercholesterolemia is a condition known to be associated with a prothrombotic state and reduced efficacy of current antiplatelet agents, thus serving as a relevant preclinical model for aspirin resistance.
In this model, this compound demonstrated a potent antithrombotic effect, significantly reducing thrombus formation in blood from hypercholesterolemic mice.[4] This is in contrast to the diminished efficacy often observed with aspirin in high-risk patient populations.
Furthermore, in studies using human blood, this compound was effective at preventing thrombosis under high shear stress conditions, a scenario where the effectiveness of both aspirin and P2Y12 receptor inhibitors is impaired.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies comparing this compound with aspirin.
Table 1: Inhibitory Concentration (IC50) of this compound against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3KC2α | 7 |
| PI3KC2β | 43 |
| p110α | 140 |
| p110β | 386 |
| p110δ | 742 |
Source: MedchemExpress
Table 2: Comparative Effects of this compound and Aspirin on Thrombosis and Hemostasis in Mice
| Treatment (Dose) | Effect on Thrombosis | Impact on Bleeding Time |
| This compound (1 mg/kg, i.v.) | Markedly delays and prevents thrombosis | No impact on bleeding time |
| Aspirin | Prevents thrombosis | Significantly prolonged bleeding time |
Source: FierceBiotech, MedchemExpress
Table 3: Efficacy in a Hypercholesterolemic (Aspirin-Resistant) Mouse Model
| Treatment | Thrombus Volume in ApoE-/- Mice Blood |
| Vehicle | 1.5-fold increase compared to wild-type |
| This compound (0.1-10 µM) | Significantly reduced thrombosis |
| PI3KC2α deficiency | Significantly reduced prothrombotic phenotype |
Source: Setiabakti NM, et al. J Thromb Haemost. 2024.
Experimental Protocols
Light Transmission Aggregometry (LTA)
Light transmission aggregometry is the gold standard for in vitro assessment of platelet aggregation.
Principle: The aggregation of platelets in platelet-rich plasma (PRP) is measured by an increase in light transmission through the sample after the addition of a platelet agonist.
Methodology:
-
Blood Collection: Whole blood is collected from consenting donors into tubes containing 3.2% sodium citrate.
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes). Platelet-poor plasma (PPP), used as a blank, is prepared by a second, high-speed centrifugation of the remaining blood (e.g., 2000 x g for 15 minutes).
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.
-
A baseline light transmission is established.
-
This compound or a vehicle control is added to the PRP and incubated for a specified time.
-
A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to induce aggregation.
-
The change in light transmission is recorded over time, typically for 5-10 minutes.
-
-
Data Analysis: The maximum percentage of aggregation is calculated relative to the light transmission of PPP (100% aggregation) and PRP (0% aggregation).
Ex Vivo Whole Blood Thrombosis Assay
This assay assesses thrombus formation under flow conditions that mimic the physiological environment of blood vessels.
Principle: Whole blood is perfused over a collagen-coated surface at a specific shear rate, and thrombus formation is monitored in real-time.
Methodology:
-
Blood Collection: Blood is drawn into a syringe containing an anticoagulant (e.g., heparin or citrate).
-
Microfluidic Chamber Preparation: A microfluidic chamber is coated with type I collagen, which serves as a thrombogenic surface.
-
Perfusion: The whole blood, pre-incubated with this compound, aspirin, or a vehicle control, is perfused through the collagen-coated chamber at a defined arterial shear rate (e.g., 1800 s⁻¹).
-
Imaging and Analysis: Thrombus formation is visualized using fluorescence microscopy (if platelets are labeled) or by phase-contrast microscopy. The total thrombus volume or surface area coverage is quantified over time.
Visualizing the Mechanisms
Aspirin Resistance and this compound Signaling Pathways
Caption: Contrasting mechanisms of aspirin and this compound in platelets.
Experimental Workflow for Comparative Efficacy Studies
Caption: Workflow for in vitro and in vivo comparison of this compound and aspirin.
Conclusion
This compound represents a promising new class of antiplatelet agents with a mechanism of action that is distinct from and potentially superior to aspirin, particularly in the context of aspirin resistance. Its ability to effectively inhibit thrombosis in preclinical models of high platelet reactivity and under high shear stress, without a corresponding increase in bleeding time, suggests a wider therapeutic window. Further clinical investigation is warranted to establish the efficacy and safety of this compound in patients with cardiovascular disease, especially those who are non-responsive to current antiplatelet therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Disrupting the platelet internal membrane via PI3KC2α inhibition impairs thrombosis independently of canonical platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. PI3KC2α inhibition is antithrombotic in blood from hypercholesterolemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the PI3K Inhibitors MIPS-21335 and MIPS-19416
In the landscape of phosphoinositide 3-kinase (PI3K) inhibitors, MIPS-21335 and MIPS-19416 have emerged as noteworthy tools for researchers in thrombosis and cardiovascular disease. Both molecules show potent inhibitory activity, yet they exhibit distinct selectivity profiles that dictate their potential applications. This guide provides a comprehensive, data-driven comparison of these two compounds to aid researchers, scientists, and drug development professionals in their selection and experimental design.
At a Glance: Key Quantitative Data
A summary of the inhibitory activity of this compound and MIPS-19416 against various PI3K isoforms is presented below. This data highlights the nuanced differences in their selectivity profiles.
| Target Isoform | This compound IC50 (nM) | MIPS-19416 IC50 (nM) |
| PI3KC2α | 7 | 13 |
| PI3KC2β | 43 | 12-94 |
| p110α (Class IA) | 140 | 12-94 |
| p110β (Class IA) | 386 | 12-94 |
| p110δ (Class IA) | 742 | 12-94 |
In-Depth Analysis of Performance
This compound: A Selective PI3KC2α Inhibitor
This compound is characterized as a potent and selective inhibitor of PI3KC2α, a class II PI3K isoform.[1] Its inhibitory concentration (IC50) for PI3KC2α is 7 nM.[1] The compound demonstrates a clear selectivity for PI3KC2α over other isoforms, with IC50 values of 43 nM for PI3KC2β, and increasing to 140 nM, 386 nM, and 742 nM for the class I isoforms p110α, p110β, and p110δ, respectively.[1] This selectivity profile makes this compound a valuable tool for investigating the specific roles of PI3KC2α in cellular processes.
Functionally, this compound has demonstrated significant antithrombotic effects.[1] In mouse models of thrombosis, intravenous administration of this compound at 1 mg/kg markedly delayed and ultimately prevented thrombosis.[1] Notably, this antithrombotic activity was achieved without a significant impact on bleeding time, a common side effect of many antiplatelet therapies. In vitro studies using human blood have shown that this compound impairs platelet-dependent thrombus growth on a collagen surface.
MIPS-19416: A Dual Class I and Class II PI3K Inhibitor
MIPS-19416 is a potent inhibitor of PI3K with an IC50 of 13 nM for PI3KC2α. Unlike the more selective this compound, MIPS-19416 is described as a dual class I and class II PI3K inhibitor. Its inhibitory activity against class I isoforms and PI3KC2β is reported to be in the range of 12-94 nM, indicating a broader spectrum of activity compared to this compound.
Similar to this compound, MIPS-19416 exhibits potent antithrombotic properties in both ex vivo human blood and in vivo mouse models, while not affecting hemostasis. The ability of MIPS-19416 to reproduce the platelet cell biology effects of PI3KC2α-deficiency suggests that its mechanism of antithrombotic action is, at least in part, mediated through the inhibition of this isoform.
Signaling Pathway Context
Both this compound and MIPS-19416 exert their effects by inhibiting phosphoinositide 3-kinases, a family of enzymes central to a multitude of cellular signaling pathways. These pathways are crucial for cell growth, proliferation, survival, and motility. The differential selectivity of these inhibitors for various PI3K isoforms allows for the dissection of the specific roles of these isoforms in downstream signaling cascades.
Caption: Simplified PI3K signaling pathway and points of inhibition.
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation and replication of the cited data. Below are methodologies for key experiments.
PI3K Enzyme Inhibition Assay (General Protocol)
This assay is used to determine the in vitro potency of compounds against specific PI3K isoforms.
-
Reagents and Materials: Recombinant human PI3K isoforms, phosphatidylinositol-4,5-bisphosphate (PIP2) substrate, ATP, kinase buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. The inhibitor, at varying concentrations, is pre-incubated with the respective PI3K isoform in a kinase buffer. b. The kinase reaction is initiated by the addition of a mixture of PIP2 substrate and ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a detection reagent and a luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Ex Vivo Thrombus Formation Assay
This assay assesses the effect of inhibitors on thrombus formation in whole blood under shear conditions.
-
Blood Collection: Human or animal blood is drawn into an anticoagulant (e.g., heparin).
-
Inhibitor Treatment: The whole blood is incubated with the test compound (e.g., this compound or MIPS-19416) or vehicle control for a specified time.
-
Flow Assay: The treated blood is perfused over a collagen-coated surface in a flow chamber at a defined shear rate to mimic arterial blood flow.
-
Imaging and Quantification: Thrombus formation is monitored in real-time using fluorescence microscopy (e.g., by labeling platelets with a fluorescent dye). The total thrombus volume or surface area coverage is quantified at the end of the experiment.
Caption: Experimental workflow for the ex vivo thrombus formation assay.
Conclusion
This compound and MIPS-19416 are both potent PI3K inhibitors with significant antithrombotic potential. The key differentiator lies in their isoform selectivity. This compound, with its pronounced selectivity for PI3KC2α, is an ideal probe for studying the specific functions of this isoform. In contrast, MIPS-19416's broader activity against both class I and class II PI3Ks may be advantageous in contexts where simultaneous inhibition of multiple PI3K isoforms is desired. The choice between these two inhibitors will ultimately depend on the specific research question and the desired level of target selectivity.
References
MIPS-21335: A Novel Antiplatelet Agent with a Favorable Bleeding Risk Profile
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical safety profile of MIPS-21335, a novel phosphoinositide 3-kinase C2α (PI3KC2α) inhibitor, with established and alternative antiplatelet agents, focusing on the critical aspect of bleeding risk. The data presented herein, supported by detailed experimental protocols and visual pathway diagrams, is intended to inform researchers, scientists, and drug development professionals on the potential of this compound as a safer antithrombotic therapy.
Executive Summary
Preclinical evidence strongly suggests that this compound exhibits a superior safety profile concerning bleeding risk compared to current standard-of-care antiplatelet drugs and other investigational PI3K inhibitors. Studies in mouse models demonstrate that this compound effectively prevents thrombosis without a significant increase in bleeding time, a common and serious side effect associated with agents like aspirin and P2Y12 receptor antagonists. This advantageous characteristic stems from its unique mechanism of action, which disrupts the internal membrane structure of platelets, impairing their function in pathological thrombus formation under high shear stress, without affecting their crucial role in physiological hemostasis.
Data Presentation: Comparative Bleeding Risk
The following table summarizes quantitative data from preclinical mouse tail bleeding assays, comparing the effects of this compound with other antiplatelet agents.
| Compound | Target | Dosage (in mice) | Bleeding Time (seconds) | Fold Increase vs. Control | Blood Loss | Reference |
| This compound | PI3KC2α | 1 mg/kg | No significant increase | ~1 | No significant increase | [1] |
| Aspirin | COX-1 | 200 mg/kg | Significantly prolonged (>900s) | >5 | Significantly increased | [1] |
| Aspirin | COX-1 | 30 mg/kg | ~428s | 1.9 | Not specified | [2] |
| Clopidogrel | P2Y12 Receptor | 5 mg/kg | >600s | Not specified | ~10-fold increase | |
| Clopidogrel | P2Y12 Receptor | 20 mg/kg (oral) | ~462s | ~4 | ~1.3-fold increase | [3] |
| TGX-221 | PI3Kβ | 1+1 mg/kg/hr (i.v.) | ~1305s | ~5.8 | Not specified | [2] |
| TGX-221 | PI3Kβ | 3+3 mg/kg/hr (i.v.) | ~1560s | ~6.9 | Not specified | |
| AZD6482 | PI3Kβ | Not available in mouse tail bleeding assay | Minimal prolongation in dogs and humans | Not applicable | No increase in dogs | |
| Vehicle Control | - | Volume-matched DMSO/Saline | ~150-300s | 1 | Baseline |
Experimental Protocols
Mouse Tail Bleeding Assay
The tail bleeding assay is a standard preclinical model to assess the in vivo hemostatic function and bleeding risk associated with antiplatelet and anticoagulant therapies.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Test compounds (this compound, aspirin, etc.) and vehicle controls
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical scalpel or sharp razor blade
-
37°C water bath
-
50 mL conical tube containing 37°C isotonic saline
-
Filter paper (for blotting method)
-
Stopwatch
Procedure:
-
Administer the test compound or vehicle to the mice via the appropriate route (e.g., intravenous, oral gavage) at the specified time before the assay.
-
Anesthetize the mouse and place it in a restraining device.
-
Carefully transect the distal 2 mm of the tail using a sharp scalpel.
-
Immediately immerse the transected tail into the conical tube containing pre-warmed saline.
-
Start the stopwatch and record the time until the cessation of bleeding, defined as no visible stream of blood for at least 30 seconds. The experiment is typically terminated at a pre-defined cutoff time (e.g., 900 or 1200 seconds) to prevent excessive blood loss.
-
Alternatively, for the blotting method, gently blot the tail tip on filter paper every 15-30 seconds until no more blood is absorbed. The time to cessation of bleeding is then recorded.
-
Blood loss can be quantified by measuring the amount of hemoglobin in the saline using spectrophotometry or by weighing the filter paper before and after blood collection.
Platelet Aggregation Assay
Platelet aggregation assays measure the ability of platelets to clump together in response to an agonist, providing an in vitro assessment of platelet function.
Materials:
-
Platelet-rich plasma (PRP) or whole blood from human or animal subjects
-
Platelet agonists (e.g., ADP, collagen, thrombin)
-
Test compounds (this compound, etc.) and vehicle controls
-
Aggregometer
Procedure (Light Transmission Aggregometry):
-
Prepare PRP by centrifuging whole blood at a low speed. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed.
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.
-
Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.
-
Add the test compound or vehicle to the PRP and incubate for a specified period.
-
Add a platelet agonist to the PRP to induce aggregation.
-
The aggregometer measures the change in light transmission as platelets aggregate, generating an aggregation curve. The extent of aggregation is quantified as the maximum percentage of light transmission.
Mandatory Visualization
Signaling Pathway of PI3KC2α in Platelets
References
- 1. Disrupting the platelet internal membrane via PI3KC2α inhibition impairs thrombosis independently of canonical platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bleeding response induced by anti-thrombotic doses of a phosphoinositide 3-kinase (PI3K)-β inhibitor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jscimedcentral.com [jscimedcentral.com]
MIPS-21335: A Comparative Guide to its Cross-Reactivity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity and selectivity profile of MIPS-21335, a potent inhibitor of the class II phosphoinositide 3-kinase alpha (PI3KC2α). In the landscape of kinase inhibitors, achieving high selectivity is paramount to minimize off-target effects and ensure therapeutic efficacy. This document presents a comparative assessment of this compound against other relevant PI3K inhibitors, supported by available experimental data, to aid researchers in making informed decisions for their studies.
Executive Summary
This compound has emerged as a valuable tool for investigating the physiological and pathological roles of PI3KC2α. This guide summarizes its inhibitory potency and selectivity in comparison to a panel of other PI3K inhibitors, including both broad-spectrum and isoform-selective compounds. The data presented herein is compiled from various sources and aims to provide a clear, objective overview. It is important to note that for a definitive head-to-head comparison, data generated from a single, standardized screening platform, such as a comprehensive KINOMEscan, would be ideal.
Comparative Selectivity Profile of PI3K Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected PI3K inhibitors against various PI3K isoforms and other kinases. This data allows for a quantitative comparison of their potency and selectivity.
| Compound | PI3KC2α (nM) | PI3KC2β (nM) | p110α (nM) | p110β (nM) | p110δ (nM) | p110γ (nM) | mTOR (nM) | DNA-PK (nM) | ATM (nM) | ATR (nM) |
| This compound | 7 | 43 | 140 | 386 | 742 | - | - | - | - | - |
| MIPS-19416 | - | - | - | - | - | - | - | - | - | - |
| PIK-90 | 47 | 64 | 11 | 350 | 58 | 18 | 1050 | 13 | 610 | 15000 |
| Torin-2 | 28.1 | 24.5 | - | - | - | 5.67 | 2.81 | 0.5 | 28 | 35 |
| PI-701 | - | 530 | - | - | - | - | - | - | - | - |
| Freitag 26 | - | - | - | - | - | - | - | - | - | - |
| Note: "-" indicates that data was not readily available in the searched sources. The IC50 values are compiled from different studies and should be interpreted with caution as experimental conditions may vary. |
Experimental Methodologies
The determination of the inhibitory activity and selectivity of compounds like this compound is crucial for their characterization. The following sections detail the typical experimental protocols used for these assessments.
In Vitro Kinase Inhibition Assays (ADP-Glo™ Kinase Assay)
A common method to determine the potency of kinase inhibitors is the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is carried out by incubating the kinase, a suitable substrate (e.g., a lipid substrate for PI3Ks), ATP, and the test inhibitor. After the reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.
Generalized Protocol:
-
Reagent Preparation: Prepare serial dilutions of the inhibitor in a suitable buffer. Prepare a reaction mix containing the target kinase and its lipid substrate in the reaction buffer.
-
Kinase Reaction: In a 96-well or 384-well plate, add the inhibitor dilutions. Initiate the reaction by adding the kinase/substrate mix and ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ATP Depletion: Stop the reaction by adding the ADP-Glo™ Reagent and incubate at room temperature for approximately 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent and incubate for another 30-60 minutes at room temperature to allow for the conversion of ADP to ATP and the subsequent luminescent reaction.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Broad Kinase Selectivity Profiling (KINOMEscan™)
To assess the selectivity of an inhibitor across the human kinome, high-throughput screening platforms like KINOMEscan™ are employed. This technology utilizes a competition binding assay to quantify the interaction of a test compound with a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the solid support is quantified, typically using quantitative PCR (qPCR) for a DNA tag that is fused to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Generalized Workflow:
-
Compound Incubation: The test compound is incubated with a panel of DNA-tagged kinases.
-
Competition Binding: The mixture is then passed over a column containing an immobilized broad-spectrum kinase inhibitor. Kinases that are not bound to the test compound will bind to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase. This data can be used to generate a comprehensive selectivity profile, often visualized as a dendrogram (TREEspot™).
Signaling Pathways and Experimental Workflows
To visualize the biological context of this compound's action and the experimental approaches to its characterization, the following diagrams are provided.
Caption: PI3KC2α in TGF-β Signaling Pathway.
Caption: Experimental Workflow for Kinase Inhibitor Selectivity Profiling.
Conclusion
This compound is a highly potent inhibitor of PI3KC2α with a distinct selectivity profile. While it demonstrates significant selectivity for PI3KC2α over other PI3K isoforms, the available data suggests some cross-reactivity, particularly with PI3KC2β and to a lesser extent with class I PI3K isoforms at higher concentrations. For researchers investigating the specific roles of PI3KC2α, this compound represents a valuable pharmacological tool. However, as with any inhibitor, it is crucial to consider its full selectivity profile and use appropriate controls to ensure that the observed biological effects are indeed attributable to the inhibition of the intended target. Further studies employing standardized, broad-panel kinase screening for this compound and its comparators will be invaluable for a more definitive comparative analysis.
MIPS-21335: A Novel Antithrombotic Agent Targeting PI3KC2α in Human Platelets - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel phosphoinositide 3-kinase C2α (PI3KC2α) inhibitor, MIPS-21335, with established antithrombotic agents. We will delve into its unique mechanism of action, present supporting experimental data, and contrast its performance with P2Y12 receptor inhibitors and protease-activated receptor-1 (PAR-1) antagonists.
Executive Summary
This compound is a potent inhibitor of PI3KC2α with an IC50 of 7 nM. It also shows activity against PI3KC2β, p110α, p110β, and p110δ with IC50 values of 43 nM, 140 nM, 386 nM, and 742 nM, respectively[1]. Unlike traditional antiplatelet agents that directly inhibit agonist-induced platelet aggregation, this compound demonstrates a novel antithrombotic effect. It impairs platelet-dependent thrombus growth on collagen surfaces under shear stress, a condition mimicking the physiological environment of blood vessels[1][2]. Notably, in mouse models, this compound has been shown to prevent thrombosis without a significant impact on bleeding time, a critical advantage over conventional therapies like aspirin[1].
Mechanism of Action: A Departure from the Norm
Standard antiplatelet therapies, such as P2Y12 and PAR-1 inhibitors, function by blocking specific platelet activation pathways initiated by agonists like ADP and thrombin. This compound, however, operates through a distinct mechanism. By inhibiting PI3KC2α, it is thought to disrupt the internal membrane structure of platelets, thereby affecting their ability to form stable thrombi under hemodynamic shear stress, rather than preventing their initial activation by soluble agonists[3].
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct comparison of IC50 values for agonist-induced platelet aggregation is challenging due to this compound's unique mechanism of action.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Agonist | IC50 | Species | Source |
| This compound | PI3KC2α | - | 7 nM | Not Specified | |
| PI3KC2β | - | 43 nM | Not Specified | ||
| p110α | - | 140 nM | Not Specified | ||
| p110β | - | 386 nM | Not Specified | ||
| p110δ | - | 742 nM | Not Specified | ||
| Platelet Aggregation | ADP, Collagen | No significant inhibition up to 20 µM | Human | ||
| Clopidogrel (active metabolite) | P2Y12 | ADP | ~1.9 µM (washed platelets) | Human | |
| Ticagrelor | P2Y12 | ADP | Not Specified | Not Specified | |
| Vorapaxar | PAR-1 | TRAP | 64 nM | Human | |
| haTRAP | 19 nM | Human | |||
| Atopaxar | PAR-1 | TRAP | 31 nM | Human | |
| Thrombin | 64 nM | Human | |||
| ADP, Collagen | 10-15% inhibition (moderate) | Human |
Table 2: In Vivo Antithrombotic Effects
| Compound | Model | Species | Key Findings | Source |
| This compound | Thrombosis models | Mouse | Markedly delays and prevents thrombosis at 1 mg/kg (i.v.) with no impact on bleeding time. | |
| Clopidogrel | Arterial and venous thrombosis | Mouse | Reduces platelet and fibrin accumulation, with a stronger effect in arteries. | |
| Ticagrelor | Thrombosis model | Mouse | Effectively and reversibly inhibits P2Y12-mediated platelet function and thrombosis. | |
| Vorapaxar | Not Specified | Not Specified | Reduces thrombotic events in patients with a history of myocardial infarction or peripheral artery disease. | |
| Atopaxar | Photochemically-induced thrombosis | Guinea Pig | Dose-dependently prolongs time to occlusion of the femoral artery without prolonging bleeding time. |
Signaling Pathways
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways targeted by this compound and its comparators.
Caption: Overview of platelet activation pathways and inhibitor targets.
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
Light transmission aggregometry (LTA) is a standard method to assess platelet aggregation. The protocol involves the following key steps:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation at a low speed (e.g., 200 x g for 10 minutes) to separate platelets from red and white blood cells. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation step (e.g., 2000 x g for 15 minutes) and is used as a reference.
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.
-
A baseline light transmission is established.
-
The test compound (e.g., this compound, clopidogrel active metabolite, etc.) or vehicle is added to the PRP and incubated for a specified time.
-
A platelet agonist (e.g., ADP, collagen, TRAP) is added to induce aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to a photocell. The change in light transmission is recorded over time.
-
-
Data Analysis: The maximum percentage of aggregation is determined by comparing the light transmission of the sample to that of the PPP (representing 100% aggregation). IC50 values are calculated from dose-response curves.
Caption: Workflow for Light Transmission Aggregometry (LTA).
In Vivo Thrombosis Model (Ferric Chloride-Induced Carotid Artery Thrombosis in Mice)
This widely used model assesses the antithrombotic efficacy of compounds in vivo.
-
Animal Preparation: Mice are anesthetized, and the carotid artery is surgically exposed.
-
Thrombus Induction: A filter paper saturated with ferric chloride (FeCl3) solution (typically 5-10%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes). This induces oxidative injury to the vessel wall, leading to thrombus formation.
-
Drug Administration: The test compound is administered intravenously (i.v.) or orally (p.o.) at a specified time before or after the injury.
-
Monitoring: Blood flow in the carotid artery is monitored using a Doppler flow probe. The time to vessel occlusion (cessation of blood flow) is the primary endpoint.
-
Data Analysis: The time to occlusion is compared between treated and vehicle control groups to determine the antithrombotic effect of the compound. Bleeding time can also be assessed in a separate tail transection assay.
Caption: Workflow for Ferric Chloride-Induced Thrombosis Model.
Conclusion
This compound represents a promising new class of antithrombotic agents with a mechanism of action distinct from currently available therapies. Its ability to prevent thrombosis under shear stress without significantly impacting agonist-induced aggregation or prolonging bleeding time suggests a potentially wider therapeutic window. Further research is warranted to fully elucidate its clinical potential and to directly compare its efficacy and safety profile with standard-of-care antithrombotic regimens in relevant patient populations.
References
MIPS-21335: A Comparative Analysis of its Impact on Platelet Agonist Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the experimental drug MIPS-21335's effect on platelet activation induced by various agonists. This compound is a selective inhibitor of the class II phosphoinositide 3-kinase C2α (PI3KC2α), a novel target for antiplatelet therapy.[1] Understanding its differential effects on various platelet activation pathways is crucial for its development as a potential antithrombotic agent with a favorable safety profile.
Executive Summary
Experimental evidence demonstrates that this compound exhibits a unique mechanism of action, distinct from traditional antiplatelet agents. Notably, at concentrations effective for its antithrombotic activity, this compound does not inhibit platelet aggregation induced by the strong physiological agonists, thrombin and collagen-related peptide (CRP).[2] This suggests that this compound's antithrombotic effects are independent of canonical platelet activation pathways.[1][3] While direct experimental data on its effects on other common platelet agonists such as ADP, arachidonic acid, and the thromboxane A2 analog U46619 is not extensively available, the established mechanism of PI3KC2α inhibition suggests a similar lack of direct interference with their associated signaling cascades.
Comparative Analysis of this compound's Effect on Platelet Aggregation
The following table summarizes the observed effects of this compound on platelet aggregation induced by different agonists.
| Platelet Agonist | Receptor(s) | Key Signaling Pathway(s) | Effect of this compound (≤10 µM) on Aggregation |
| Thrombin | PAR1, PAR4 | Gq, G12/13 | No significant inhibition[2] |
| Collagen-Related Peptide (CRP) | GPVI | ITAM-based signaling (Syk, PLCγ2) | No significant inhibition |
| ADP | P2Y1, P2Y12 | Gq, Gi | No direct inhibition (inferred) |
| Arachidonic Acid | N/A (Metabolized to Thromboxane A2) | Cyclooxygenase (COX), Thromboxane Synthase | No direct inhibition (inferred) |
| U46619 (Thromboxane A2 analog) | TPα, TPβ | Gq, G12/13 | No direct inhibition (inferred) |
Note: The lack of effect on ADP, arachidonic acid, and U46619 is inferred from the broader understanding that pharmacological targeting of PI3KC2α does not affect activation-dependent platelet function in standard tests.
Experimental Data
The following table presents a summary of the concentration-inhibition data for this compound and a comparator (Copanlisib, a pan-class I PI3K inhibitor) on platelet aggregation induced by thrombin and CRP.
| Agonist | Inhibitor | IC50 (µM) for Platelet Aggregation |
| Thrombin (0.05 U/ml) | This compound | >10 |
| Copanlisib | ~0.1 | |
| CRP (1 µg/ml) | This compound | >10 |
| Copanlisib | ~1 |
This data clearly illustrates that this compound does not inhibit platelet aggregation stimulated by either thrombin or CRP at concentrations up to 10 µM, in stark contrast to the potent inhibition observed with the class I PI3K inhibitor.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the methodology used to assess the effect of this compound on platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Whole blood is drawn from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
-
The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
Platelet count in PRP is adjusted with PPP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL).
2. Aggregation Measurement:
-
Platelet aggregation is monitored using a light transmission aggregometer.
-
Aliquots of PRP are pre-warmed to 37°C in siliconized glass cuvettes with a stir bar.
-
This compound or vehicle control (e.g., DMSO) is added to the PRP and incubated for a specified time (e.g., 10 minutes).
-
A baseline of light transmission is established.
-
A platelet agonist (e.g., thrombin, CRP, ADP, arachidonic acid, or U46619) is added to initiate aggregation.
-
The change in light transmission, which corresponds to the extent of platelet aggregation, is recorded for a set duration (e.g., 5-10 minutes).
-
The maximum percentage of aggregation is determined, with 100% aggregation being the light transmission through PPP.
3. Data Analysis:
-
Concentration-inhibition curves are generated by plotting the percentage of platelet aggregation against the concentration of this compound.
-
IC50 values (the concentration of inhibitor required to reduce the maximal aggregation by 50%) are calculated from these curves.
Signaling Pathways and this compound's Proposed Mechanism
The following diagrams illustrate the canonical signaling pathways for various platelet agonists and the proposed point of action for this compound.
Experimental workflow for assessing platelet aggregation.
Thrombin signaling pathway in platelets.
Collagen-Related Peptide (CRP) signaling pathway.
ADP signaling pathway in platelets.
Thromboxane A2 (U46619) signaling pathway.
Conclusion
This compound represents a novel class of antiplatelet agents that does not interfere with the canonical activation pathways triggered by potent agonists like thrombin and CRP. Its antithrombotic efficacy likely stems from a distinct mechanism related to the regulation of platelet membrane structure and function under shear stress, rather than the inhibition of agonist-induced signaling cascades. This unique profile suggests that this compound could offer a safer therapeutic window compared to conventional antiplatelet drugs, potentially reducing bleeding risks while effectively preventing thrombosis. Further research is warranted to fully elucidate its effects on a wider range of platelet agonists and to confirm its clinical potential.
References
Safety Operating Guide
MIPS-21335: Essential Safety and Disposal Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Proper Handling and Disposal of the PI3KC2α Inhibitor MIPS-21335.
This document provides critical safety, handling, and disposal information for this compound (CAS No. 2569296-51-9), a potent and selective inhibitor of the class II phosphoinositide 3-kinase C2α (PI3KC2α). Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound is a research chemical and should be handled with care by trained personnel in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling similar chemical compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: Wear a lab coat.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
Handling Procedures:
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
For long-term storage of a stock solution, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
This compound Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure workplace safety. All disposal procedures must comply with local, state, and federal regulations for chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Identification: this compound waste should be classified as chemical waste. This includes any unused product, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, vials, gloves).
-
Waste Segregation:
-
Solid Waste: Collect unused solid this compound and contaminated disposable labware in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. If dissolved in a solvent like DMSO, the container should be appropriate for flammable liquids.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazards (e.g., "Toxic," "Irritant").
-
Storage of Waste: Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
This compound is a potent inhibitor of PI3KC2α and also shows activity against other PI3K isoforms. The following table summarizes its in vitro inhibitory activity.
| Target Kinase | IC₅₀ (nM) |
| PI3KC2α | 7 |
| PI3KC2β | 43 |
| p110α | 140 |
| p110β | 386 |
| p110δ | 742 |
Experimental Protocols
This compound has been utilized in various studies to investigate the role of PI3KC2α in thrombosis. Below is a detailed methodology for a key type of experiment.
Ex Vivo Whole Blood Thrombosis Assay:
This assay is used to assess the antithrombotic effects of this compound under physiological flow conditions.
-
Blood Collection: Whole blood is drawn from either human volunteers or animal models (e.g., hypercholesterolemic ApoE-/- mice) into an anticoagulant.
-
Inhibitor Treatment: The collected blood is treated with this compound at various concentrations (e.g., 0.1-10 µM) or a vehicle control (e.g., DMSO) for a specified incubation period (e.g., 10 minutes) at 37°C.[1]
-
Flow Assay: The treated blood is then perfused over a collagen-coated surface at a specific shear rate (e.g., 1800 s⁻¹) to mimic arterial blood flow.
-
Thrombus Formation Measurement: Thrombus formation on the collagen surface is monitored in real-time using techniques such as fluorescence microscopy, where platelets are labeled with a fluorescent dye.
-
Data Analysis: The total thrombus volume is quantified over time to determine the effect of this compound on platelet aggregation and thrombus stability.
Signaling Pathway and Experimental Workflow
This compound acts by inhibiting PI3KC2α, a key enzyme in the phosphoinositide 3-kinase (PI3K) signaling pathway. The following diagrams illustrate the simplified signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: Simplified signaling pathway of PI3KC2α and its inhibition by this compound.
Caption: Experimental workflow for assessing the antithrombotic activity of this compound.
References
Personal protective equipment for handling MIPS-21335
Essential Safety and Handling Guide for MIPS-21335
Disclaimer: The compound "this compound" is a hypothetical substance created for this guide. The following safety protocols are based on established best practices for handling highly potent active pharmaceutical ingredients (HPAPIs), particularly cytotoxic compounds in powdered form.[1][2][3] Always refer to the substance-specific Safety Data Sheet (SDS) as the primary source of information before handling any chemical. [4][5]
This document provides immediate and essential guidance for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of the potent compound this compound.
Hazard Identification and Risk Assessment
For the purpose of this guide, this compound is considered a highly potent cytotoxic powder with the following hypothetical characteristics:
-
High Acute Toxicity: Harmful if inhaled, ingested, or absorbed through the skin.
-
Carcinogenic/Mutagenic Potential: Suspected to cause cancer and genetic defects.
-
Low Occupational Exposure Limit (OEL): An OEL of ≤10 µg/m³ over an 8-hour time-weighted average is assumed.
A thorough risk assessment must be conducted before any new experiment involving this compound. This involves evaluating the specific procedures, quantities used, and potential for exposure to determine the necessary containment and safety measures.
Personal Protective Equipment (PPE)
The selection and proper use of PPE is the final and critical barrier against exposure. Personnel must be trained on the correct procedures for donning, doffing, and disposing of all PPE.
Table 1: PPE Requirements for this compound Handling
| Task / Operation | Gloves | Gown / Suit | Respiratory Protection | Eye / Face Protection |
| Unpacking & Storage | Double Nitrile/Neoprene Gloves | Disposable, solid-front gown | N95 Respirator (minimum) | Safety Glasses with side shields |
| Weighing (Powder) | Double Nitrile/Neoprene Gloves | Disposable, fluid-resistant gown; armlets | Powered Air-Purifying Respirator (PAPR) | Full-face shield or goggles |
| Solution Preparation | Double Nitrile/Neoprene Gloves | Disposable, fluid-resistant gown; armlets | N95 Respirator (in a certified hood) | Chemical splash goggles |
| Large Spill Cleanup | Heavy-duty Nitrile/Neoprene Gloves | Disposable, coated, fluid-impermeable suit | PAPR with appropriate cartridges | Full-face shield and goggles |
| Waste Disposal | Double Nitrile/Neoprene Gloves | Disposable, fluid-resistant gown | N95 Respirator | Safety Glasses with side shields |
Note: Gloves should be chemotherapy-rated (ASTM D6978) and changed frequently.
Operational Plan: From Receipt to Disposal
A controlled workflow is essential to minimize contamination and exposure.
Receiving and Storage
-
Inspection: Upon receipt, inspect the external packaging for any signs of damage or leakage.
-
Unpacking: Wear appropriate PPE (see Table 1) when unpacking. This should be done in a designated area, preferably within a chemical fume hood.
-
Labeling: Ensure the primary container is clearly labeled with the chemical name, hazard warnings, and date received.
-
Storage: Store this compound in a designated, secure, and ventilated area away from incompatible materials. The storage location should be clearly marked as containing a highly potent toxic substance.
Experimental Protocol: Weighing and Solubilizing this compound
This procedure details the handling of this compound powder, which presents the highest risk of aerosolization and exposure.
-
Preparation:
-
Don all required PPE for powder handling, including a PAPR.
-
Prepare the work area by covering the surface of a certified chemical fume hood or powder containment enclosure with a disposable absorbent liner.
-
Assemble all necessary equipment (e.g., analytical balance, weigh boats, spatulas, solvent, vortexer, waste bags) inside the containment area.
-
-
Weighing:
-
Perform all powder manipulations within the certified enclosure to protect both the user and the material.
-
Use dedicated or disposable equipment.
-
Carefully transfer the desired amount of this compound powder to a weigh boat. Keep the primary container closed as much as possible.
-
Record the exact weight.
-
-
Solubilization:
-
Place the weigh boat containing the powder into a stable container (e.g., a conical tube or vial).
-
Add the solvent slowly to the powder to avoid splashing.
-
Cap the container securely.
-
Mix the solution using a vortexer or other appropriate method until fully dissolved. All agitation must be conducted within the ventilated enclosure.
-
-
Post-Procedure Cleanup:
-
Wipe down all external surfaces of the final solution container before removing it from the enclosure.
-
Treat all disposable items (weigh boats, liners, outer gloves) as contaminated waste.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Handling of Highly Potent Pharmaceutical Compounds Effective strategies for Contract Manufacturing Organizations | Semantic Scholar [semanticscholar.org]
- 3. agnopharma.com [agnopharma.com]
- 4. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 5. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
